3,5-Dibromo-2-fluorobenzamide
Description
3,5-Dibromo-2-fluorobenzamide is a polyhalogenated aromatic amide that has garnered interest within the scientific community due to its unique substitution pattern. The presence of both bromine and fluorine atoms on the benzamide (B126) scaffold imparts specific electronic and steric properties to the molecule, making it a valuable subject for chemical inquiry.
Table 1: Physicochemical Properties of this compound and a Key Precursor
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| This compound | 1820604-05-5 | C₇H₄Br₂FNO | 296.92 |
Halogenated aromatic amides represent a significant class of organic compounds with wide-ranging applications. The introduction of halogen atoms onto an aromatic amide framework can profoundly influence the molecule's physical, chemical, and biological properties. These modifications can alter factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, the synthesis and study of novel halogenated aromatic amides are of considerable interest in the development of new functional molecules. This compound is situated within this chemical space as a molecule with a precise arrangement of three halogen atoms, offering a unique platform for synthetic elaboration and property evaluation.
The specific substitution pattern of this compound is crucial to its chemical character. The presence of an ortho-fluoro substituent relative to the amide group can influence the conformation of the amide bond through steric and electronic effects, potentially impacting its reactivity and intermolecular interactions. acs.orgacs.orgnih.govresearchgate.netnsf.gov Computational studies on ortho-substituted tertiary aromatic amides suggest that such substitutions can increase the rotational barriers around both the N-C(O) and C-C(O) bonds, which is attributed to steric repulsion between the ortho-substituent and the amide oxygen atom. nsf.gov
The two bromine atoms at the meta-positions relative to the amide group significantly impact the electronic nature of the aromatic ring. As deactivating groups, halogens withdraw electron density from the ring through an inductive effect, which is stronger than their electron-donating resonance effect. libretexts.orglibretexts.org This deactivation influences the regioselectivity of further electrophilic aromatic substitution reactions. The combined electronic effects of the ortho-fluorine and meta-dibromo substituents create a unique electronic landscape on the aromatic ring, making this compound an interesting substrate for studying the interplay of these effects on chemical reactivity.
While specific academic research exclusively focused on this compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from established chemical principles and studies on related compounds. The primary research trajectories for a molecule of this nature would likely involve its synthesis from available precursors and the subsequent exploration of its reactivity as a building block for more complex molecules.
Synthesis:
Plausible synthetic routes to this compound would likely start from commercially available, related compounds such as 3,5-Dibromo-2-fluorobenzonitrile or 3,5-Dibromo-2-fluorobenzaldehyde.
From 3,5-Dibromo-2-fluorobenzonitrile: The conversion of a nitrile to a primary amide is a well-established transformation in organic synthesis. This can be achieved through acid- or base-catalyzed hydrolysis. For instance, heating the benzonitrile (B105546) in the presence of a strong acid like sulfuric acid, followed by quenching with water, is a common method for this conversion. prepchem.com
From 3,5-Dibromo-2-fluorobenzaldehyde: A two-step sequence can be envisioned starting from the corresponding benzaldehyde. First, the aldehyde would be oxidized to the carboxylic acid, 3,5-Dibromo-2-fluorobenzoic acid. This can be accomplished using various oxidizing agents. The resulting carboxylic acid can then be converted to the primary amide. A common method for this amidation is the activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with ammonia (B1221849).
Reactivity:
The reactivity of this compound is expected to be dictated by the interplay of its functional groups.
Reactions at the Bromine Atoms: The bromine atoms on the aromatic ring are susceptible to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki, Heck, and Sonogashira couplings, would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the 3- and 5-positions, providing a powerful tool for molecular diversification.
Reactions involving the Amide Group: The amide functionality itself can undergo various reactions, such as hydrolysis back to the carboxylic acid under harsh conditions or reduction to the corresponding amine.
Electrophilic Aromatic Substitution: The aromatic ring, being deactivated by the three halogen substituents, would undergo electrophilic aromatic substitution reactions under forcing conditions. The directing effects of the existing substituents would determine the position of any new substituent.
Table 2: Plausible Synthetic and Reactivity Pathways for this compound
| Pathway | Starting Material / Reagent | Key Transformation | Product Type |
|---|---|---|---|
| Synthesis | 3,5-Dibromo-2-fluorobenzonitrile | Acid-catalyzed hydrolysis | This compound |
| Synthesis | 3,5-Dibromo-2-fluorobenzaldehyde | 1. Oxidation 2. Amidation | This compound |
| Reactivity | Organoboronic acid / Pd catalyst | Suzuki cross-coupling | Arylated benzamide derivatives |
| Reactivity | Alkene / Pd catalyst | Heck reaction | Alkenylated benzamide derivatives |
| Reactivity | Terminal alkyne / Pd, Cu catalysts | Sonogashira coupling | Alkynylated benzamide derivatives |
The primary scope of research concerning this compound would be to establish efficient and scalable synthetic routes to the compound and to fully characterize its chemical and physical properties. Following this, the main objective would be to explore its utility as a versatile building block in organic synthesis.
Specific research objectives would likely include:
Optimization of Synthetic Protocols: Developing high-yielding and cost-effective methods for the synthesis of this compound from readily available starting materials.
Exploration of Reactivity: Systematically investigating the reactivity of the compound in various chemical transformations, particularly in cross-coupling reactions, to understand the influence of the specific halogenation pattern on reaction outcomes.
Synthesis of Novel Derivatives: Utilizing this compound as a scaffold to synthesize libraries of novel, highly functionalized aromatic compounds.
Evaluation of Properties: Assessing the physicochemical and, where relevant, biological properties of the synthesized derivatives to identify potential applications in materials science or as leads in drug discovery programs.
The unique arrangement of fluorine and bromine atoms on the benzamide core makes this compound a molecule of interest for fundamental chemical research, with the potential to serve as a valuable intermediate in the synthesis of more complex and functionally diverse molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXVGTNTDOFMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,5 Dibromo 2 Fluorobenzamide and Its Precursors
Strategies for Selective Halogenation in Aromatic Systems Leading to 3,5-Dibromination
Achieving a 3,5-dibromo substitution pattern on a 2-fluoro-substituted benzene (B151609) ring is a complex task due to the competing directing effects of the substituents. The fluorine atom at C2 is ortho, para-directing, while the carboxamide group (or its precursor, such as a carboxylic acid or nitrile) at C1 is meta-directing. Effective strategies must navigate this electronic landscape to install bromine atoms at the desired positions.
Electrophilic Aromatic Substitution Approaches for Dibromination
Electrophilic aromatic substitution (EAS) is the most direct approach for the bromination of aromatic rings. The synthesis of 3,5-dibromo-2-fluorobenzamide can be envisioned via the dibromination of a 2-fluorobenzamide (B1203369) precursor, such as 2-fluorobenzoic acid.
In this precursor, the fluorine atom activates the ortho (C3) and para (C5) positions towards electrophilic attack, while the carboxyl group deactivates the ring and directs incoming electrophiles to the meta (C3, C5) positions. The directing effects of both substituents converge at the C5 position, making it the most favorable site for the initial bromination. The second bromination must then occur at the C3 position, which is ortho to the fluorine but meta to the carboxyl group and the first bromine atom. This requires overcoming the deactivating effect of the existing substituents.
A common method involves the use of a brominating agent like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, which can enhance the electrophilicity of the brominating species. organic-chemistry.org While the monobromination of 2-fluorobenzoic acid to yield 5-bromo-2-fluorobenzoic acid is well-documented, proceeding with regioselectivity of 85-90%, achieving the subsequent bromination at the C3 position is more challenging and often requires more forcing conditions. A patent describing the bromination of o-halobenzoic acids notes the formation of 3,5-dibromo-2-halobenzoic acid, indicating that such a transformation is feasible, although it may compete with other isomers.
For instance, the use of tribromoisocyanuric acid in trifluoroacetic acid has been shown to be effective for brominating moderately deactivated arenes while minimizing polybromination that can occur in stronger acids like H₂SO₄. organic-chemistry.org
Table 1: Representative Conditions for Electrophilic Bromination
| Starting Material | Brominating Agent | Catalyst/Solvent | Key Features | Reference |
|---|---|---|---|---|
| 2-Fluorobenzoic Acid | NBS | THF | High regioselectivity for C5-monobromination. | |
| 2-Fluorobenzoic Acid | Br₂ | H₂SO₄ | Standard conditions for bromination of deactivated rings. | |
| Deactivated Arenes | Tribromoisocyanuric Acid | Trifluoroacetic Acid | Avoids polybromination compared to H₂SO₄. | organic-chemistry.org |
| Arenes | Br₂/SO₂Cl₂ | Zeolite | Provides high para-selectivity for some substrates. | researchgate.net |
Directed Ortho-Metalation (DoM) Assisted Bromination Protocols
Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, where a directing metalation group (DMG) guides deprotonation to an adjacent ortho position using a strong base like n-butyllithium. uwindsor.caharvard.edu The amide group is one of the most effective DMGs. For a typical N,N-dialkylbenzamide, lithiation occurs exclusively at the ortho positions. uwindsor.ca
However, applying DoM to directly synthesize this compound is not straightforward.
Direct Dibromination: A one-pot, twofold ortho-metalation and bromination is not feasible for achieving the 3,5-pattern.
Stepwise Approach: Starting with 2-fluorobenzamide, DoM would direct functionalization to the C3 position. After bromination at C3, a second DoM reaction would be challenging. The presence of the C3-bromo substituent and the C2-fluoro substituent would sterically and electronically influence the second metalation, likely making it difficult to direct a second bromine to the C5 position. uwindsor.ca
The primary challenge is that DoM is inherently an ortho-directing strategy. Achieving a meta relationship between two introduced groups (Br at C3 and C5) via DoM is generally not possible without complex, multi-step sequences involving blocking groups or rearrangement reactions like the anionic-Fries rearrangement. uwindsor.ca Therefore, while DoM is a cornerstone of modern aromatic synthesis, its application to forge the specific 3,5-dibromo pattern on a 2-fluorobenzamide framework is less practical than electrophilic substitution routes.
Regioselective Bromination Techniques on Fluorinated Benzene Derivatives
The regioselectivity of bromination on fluorinated benzene derivatives is dictated by the interplay of all substituents on the aromatic ring. The fluorine atom itself is a moderately activating ortho, para-director. nsf.gov In a substrate like 2-fluorobenzoic acid or 2-fluorobenzamide, the outcome of electrophilic bromination is a result of the combined directing effects.
Position 5: This position is para to the activating fluorine director and meta to the deactivating carboxyl/amide director. The alignment of these directing effects makes C5 the most nucleophilic and sterically accessible position for the first bromination.
Position 3: This position is ortho to the activating fluorine director but meta to the deactivating carboxyl/amide director. Following bromination at C5, the ring becomes more deactivated. However, the strong ortho-directing influence of fluorine can still facilitate a second bromination at C3, provided the conditions are suitable.
Other Positions: Position 4 is meta to fluorine and ortho to the deactivating group, making it less reactive. Position 6 is ortho to both the fluorine and the deactivating group, making it sterically hindered and electronically unfavorable for attack.
The choice of brominating system is crucial for controlling this selectivity. Systems like NaBr/H₂SO₄ or N-bromosuccinimide (NBS) in polar solvents are commonly employed. For deactivated substrates, more potent systems may be required. The use of an oxidant, such as sodium hypochlorite (B82951) or sodium chlorate (B79027) in the presence of a bromide source (e.g., NaBr), can generate electrophilic bromine in situ for the bromination of complex m-diamide compounds. google.com
Methodologies for Introducing Fluorine into Benzamide (B126) Precursors
An alternative synthetic strategy involves introducing the fluorine atom onto a pre-existing 3,5-dibrominated aromatic scaffold. This can be achieved through either nucleophilic or electrophilic fluorination methods.
Nucleophilic Aromatic Fluorination (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming C-F bonds by displacing a suitable leaving group (such as -NO₂ or a halide) from an activated aromatic ring. nih.gov For the synthesis of a 2-fluoro compound, a precursor like 3,5-dibromo-2-nitrobenzamide would be ideal. In this substrate, the aromatic ring is strongly activated towards nucleophilic attack by the electron-withdrawing nitro group and, to a lesser extent, by the bromine atoms and the amide function.
The reaction typically involves heating the substrate with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com The efficiency of the reaction can be enhanced by using phase-transfer catalysts or more soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net The mechanism proceeds via the formation of a stabilized Meisenheimer complex, followed by the expulsion of the leaving group (e.g., nitrite).
Table 2: Reagents for Nucleophilic Aromatic Fluorination (SNAr)
| Fluoride Source | Typical Solvent | Key Features | Reference(s) |
|---|---|---|---|
| Potassium Fluoride (KF) | DMSO, DMF, Sulfolane | Inexpensive, common reagent; often requires high temperatures and phase-transfer catalysts. | google.com |
| Cesium Fluoride (CsF) | DMSO, DMF | More reactive than KF due to higher solubility and weaker Cs-F bond. | google.com |
| Tetrabutylammonium fluoride (TBAF) | THF, Acetonitrile (B52724) | Highly reactive and soluble in organic solvents, allowing for milder reaction conditions. | researchgate.net |
This fluorodenitration approach offers a viable pathway, contingent on the successful synthesis of the 3,5-dibromo-2-nitro precursor.
Electrophilic Fluorination Methodologies
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). wikipedia.org A direct electrophilic fluorination of 3,5-dibromobenzamide (B63241) to install fluorine at the C2 position is unlikely to be successful due to unfavorable directing effects. The amide group directs meta (to C5), and the bromine atoms direct ortho and para (to C4 and C6), leaving the C2 position electronically disfavored.
A more plausible strategy involves a multi-step sequence starting from a precursor with a powerful ortho, para-directing group, such as an amine. The synthesis could proceed as follows:
Electrophilic Fluorination of an Aniline: Start with 3,5-dibromoaniline. The strongly activating amino group directs electrophiles to the ortho (C2, C6) and para (C4) positions. Electrophilic fluorination using a reagent like Selectfluor® (F-TEDA-BF₄) can introduce a fluorine atom at the C2 position. rsc.org
Diazotization and Sandmeyer Reaction: The resulting 2-fluoro-3,5-dibromoaniline can then be converted into the target benzamide. A standard method is the Sandmeyer reaction, where the amino group is first converted to a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid). wikipedia.orgmasterorganicchemistry.com
Conversion to Benzamide: The diazonium salt can be transformed into a nitrile (Ar-CN) using copper(I) cyanide (CuCN). Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the final this compound.
This pathway leverages the powerful directing ability of the amino group to control the regiochemistry of fluorination, a common strategy when direct fluorination of the target substrate is not feasible. google.com
Table 3: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features | Reference(s) |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, crystalline solid; widely used for various substrates. | wikipedia.orgrsc.org |
| N-Fluorobenzenesulfonimide | NFSI | A neutral, stable, and effective "F⁺" source for fluorinating a range of nucleophiles. | wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent used for fluorinating carbanions and other electron-rich species. | wikipedia.org |
Balz-Schiemann and Related Fluorination Pathways
The introduction of a fluorine atom onto the aromatic ring at the 2-position is a critical step in the synthesis of the target compound's precursors. The Balz-Schiemann reaction is a classic and widely utilized method for converting a primary aromatic amine into an aryl fluoride. wikipedia.org This transformation proceeds via a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org
The general mechanism involves three main steps:
Diazotization : A primary aromatic amine, such as a 2-amino-3,5-dibromobenzoic acid derivative, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a mineral acid, to form an aryl diazonium salt. byjus.comdoubtnut.com
Formation of Diazonium Tetrafluoroborate : The diazonium salt is then reacted with fluoroboric acid (HBF₄). This results in the precipitation of the corresponding aryl diazonium tetrafluoroborate salt. byjus.com
Thermal Decomposition : The isolated diazonium tetrafluoroborate salt is heated, causing it to decompose. This decomposition releases nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the desired aryl fluoride. wikipedia.orgbyjus.com The reaction is believed to proceed through the generation of an unstable aryl cation, which then abstracts a fluoride ion from the BF₄⁻ anion. wikipedia.org
While the traditional Balz-Schiemann reaction is effective, several innovations have been developed to improve yields and versatility. For instance, other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) can be used in place of tetrafluoroborates, sometimes offering improved yields for specific substrates. wikipedia.orgbyjus.com Another modification involves conducting the diazotization in liquid hydrogen fluoride, which avoids the need to isolate the intermediate diazonium salt. wikipedia.org These methods are generally preferred over direct fluorination of aromatic hydrocarbons, which can be difficult to control. byjus.com
Amidation Reactions for Constructing the Benzamide Moiety
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by reacting the corresponding carboxylic acid, 3,5-Dibromo-2-fluorobenzoic acid, or its activated derivative, with an ammonia (B1221849) source.
Direct condensation of a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, coupling reagents are widely used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. nih.govmychemblog.com The choice of reagent is critical and depends on factors like steric hindrance, electronic properties of the substrates, and desired reaction speed.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide (B86325) that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate readily reacts with an amine to form the amide bond. To suppress side reactions and improve efficiency, EDC is often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov A protocol using EDC with a catalytic amount of HOBt has proven effective for coupling electron-deficient amines. nih.gov
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : HATU is a highly efficient aminium-based coupling reagent. sigmaaldrich.com It converts carboxylic acids into the corresponding OAt-esters, which are highly reactive acylating agents. mychemblog.comsigmaaldrich.com The increased reactivity is due to the electron-withdrawing nature and the presence of the pyridine (B92270) nitrogen in the HOAt leaving group, which can provide anchimeric assistance during the coupling reaction. sigmaaldrich.com HATU is particularly effective for difficult couplings, including those involving sterically hindered amino acids. sigmaaldrich.com
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : PyBOP is a phosphonium-based coupling reagent. sigmaaldrich.com Similar to HBTU, it generates an activated OBt ester from the carboxylic acid. sigmaaldrich.com Phosphonium reagents like PyBOP are often preferred as they can lead to cleaner reactions compared to some uronium reagents, which carry a risk of causing chain termination by guanidinylating the amine. sigmaaldrich.com
| Reagent | Class | Activating Group | Key Features |
| EDC | Carbodiimide | O-acylisourea | Water-soluble byproducts; often used with HOBt. nih.gov |
| HATU | Aminium/Uronium Salt | OAt-ester | Highly reactive; very effective for difficult couplings. mychemblog.comsigmaaldrich.com |
| PyBOP | Phosphonium Salt | OBt-ester | Generates clean reactions; avoids guanidinylation side products. sigmaaldrich.com |
A traditional and robust method for amide synthesis involves converting the carboxylic acid into a more electrophilic derivative, such as an acyl chloride or anhydride (B1165640). mychemblog.comunimi.it
The precursor, 3,5-dibromo-2-fluorobenzoic acid, can be converted to 3,5-dibromo-2-fluorobenzoyl chloride using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com The reaction is often performed in a solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), sometimes with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the process. vulcanchem.com
The resulting acyl chloride is highly reactive due to the electron-withdrawing properties of the chlorine atom and the fluorine on the aromatic ring. vulcanchem.com It can then be reacted with ammonia or an ammonium (B1175870) salt under anhydrous conditions to furnish this compound. This method, often referred to as the Schotten-Baumann reaction, is highly effective but produces acidic byproducts (e.g., HCl) that must be neutralized. mychemblog.com
Beyond the direct use of carboxylic acids and their activated forms, other functional groups can serve as precursors to the benzamide moiety.
From Nitriles : The synthesis can begin with a benzonitrile (B105546) precursor, such as 2-fluoro-5-bromobenzonitrile. This can be synthesized from o-fluorobenzamide through dehydration with an agent like phosphorus oxychloride. google.com The subsequent hydrolysis of the nitrile group (-CN) can lead to the formation of the corresponding amide. While full hydrolysis yields a carboxylic acid, partial hydrolysis under controlled conditions can provide the primary amide.
From Esters : Amidation can also be achieved starting from an ester, such as methyl 3,5-dibromo-2-fluorobenzoate. The ester can react with ammonia in a process known as ammonolysis to form the amide. This reaction often requires elevated temperatures and pressures but is a viable pathway.
Transamidation : This method involves the exchange of the amine portion of an existing amide with a different amine. While less common for primary amide synthesis, it can be a useful strategy in certain contexts, particularly when catalyzed by specific reagents.
Optimization and Scale-Up Considerations in this compound Synthesis
Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and high product purity.
The yield and purity of this compound are highly dependent on the reaction conditions employed during its synthesis.
Temperature : Temperature control is crucial in nearly all steps. In the Balz-Schiemann reaction, the initial diazotization is typically performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. google.com Conversely, the subsequent thermal decomposition requires heating to proceed effectively. byjus.com For amidation reactions, coupling agents like HATU and PyBOP often allow for reactions to occur at room temperature. mychemblog.comorganic-chemistry.org However, for less reactive substrates or when using the acid chloride method, adjusting the temperature can significantly impact the reaction rate and the formation of byproducts.
Solvent Systems : The choice of solvent is critical. For the synthesis of the 3,5-dibromo-2-fluorobenzoyl chloride intermediate, solvents like DCM or THF are common. vulcanchem.com In amidation coupling reactions, aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), acetonitrile (ACN), or DCM are frequently used. nih.govmychemblog.comunimi.it The polarity and boiling point of the solvent can influence reagent solubility, reaction kinetics, and ease of product isolation. In recent years, greener alternatives like deep eutectic solvents (DES) have been explored for amidation to improve sustainability. unimi.it
Concentration : The concentration of reactants can affect reaction rates and, in some cases, the equilibrium position. In scale-up operations, using higher concentrations is often desirable to maximize reactor throughput. However, this can also lead to challenges with heat dissipation, mixing, and potential side reactions. Therefore, studies are necessary to find an optimal balance that maximizes yield and purity while maintaining process safety and control. For instance, in bromination steps, controlling the concentration and the rate of addition of the brominating agent is key to achieving the desired regioselectivity. nih.gov
Catalytic Systems and Ligand Effects in Coupling Reactions
The synthesis of polyhalogenated aromatic compounds like this compound often relies on palladium-catalyzed cross-coupling reactions. The efficacy and selectivity of these reactions are profoundly influenced by the choice of catalytic system, particularly the ligands coordinated to the metal center.
In the synthesis of related di-halogenated structures, the ligand plays a crucial role in determining which halogen atom reacts. For instance, in the C,N cross-coupling of 3,5-dibromo-2-aminopyridine, a compound structurally similar to precursors of this compound, different phosphine-based ligands yield varying selectivities. The use of specific Buchwald-type ligands like RuPhos and XPhos in combination with a palladium pre-catalyst and a strong base like LiHMDS has been shown to facilitate the reaction. nih.gov Studies revealed that coupling occurs preferentially at the C3 position (ortho to the amino group), with the choice of ligand fine-tuning the ratio of mono- to di-substituted products. nih.gov For example, the XPhos pre-catalyst provided slightly better selectivity for the desired mono-substituted product compared to the RuPhos pre-catalyst. nih.gov
Ligand effects extend beyond just selectivity; they also impact reaction yields and rates. Electronic and steric properties of the ligand are critical. Making a ligand more electron-rich can sometimes decrease reaction yields, while excessive steric bulk can shut down catalysis almost entirely. lehigh.edu In the context of polyhalogenated arenes, specialized ligands have been developed to control site-selectivity. The use of sulfonated ligands, such as sSPhos, in conjunction with specific bases containing large cations (e.g., Cs₂CO₃), can direct the reaction to a specific halogen by creating a favorable interaction environment around the catalytic center. incatt.nl This level of control is essential when synthesizing complex molecules where specific positional functionality is required.
The table below summarizes the impact of different ligands on the selectivity of cross-coupling reactions for substrates analogous to those used in this compound synthesis.
| Ligand | Substrate | Reaction Type | Key Finding |
| XPhos | 3,5-Dibromo-2-aminopyridine | C,N Cross-Coupling | Showed high selectivity for mono-coupling at the C3 position. nih.gov |
| RuPhos | 3,5-Dibromo-2-aminopyridine | C,N Cross-Coupling | Also selective for C3 coupling, but with slightly different product ratios compared to XPhos. nih.gov |
| sSPhos / sXphos | Dichloroarenes | Suzuki-Miyaura Coupling | Used with large cations (Cs⁺, Rb⁺) to achieve high site-selectivity by directing the catalyst to a specific chlorine atom. incatt.nl |
| Terpyridine | Alkyl Halides | Alkyl-Alkyl Cross-Coupling (Nickel-catalyzed) | Modifying the electronic properties (e.g., adding electron-donating groups) significantly decreased reaction yields. lehigh.edu |
This table illustrates how ligand selection is a critical parameter for controlling outcomes in the synthesis of complex halogenated molecules.
Process Intensification and Continuous Flow Chemistry Approaches
The paradigm of chemical manufacturing is shifting from traditional batch processing to more efficient and sustainable methods through process intensification (PI). manetco.be Continuous flow chemistry, a cornerstone of PI, offers significant advantages for the synthesis of fine chemicals like this compound. frontiersin.orgunito.it
Continuous flow systems utilize microreactors or tube reactors, which are characterized by their high surface-area-to-volume ratios. mdpi.com This intrinsic property leads to vastly improved heat and mass transfer compared to large batch reactors. unito.it The benefits of this approach are manifold:
Enhanced Safety: The small internal volume of the reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. mdpi.com
Improved Reproducibility and Control: Precise control over reaction parameters such as temperature, pressure, and residence time ensures consistent product quality. manetco.be
Increased Efficiency: Reactions that take hours in batch can often be completed in minutes or even seconds in a flow system, drastically increasing throughput. mdpi.com
A relevant example is the scale-up of nucleophilic aromatic substitution (SₙAr) reactions, a common method for synthesizing precursors to complex aromatic amides. The SₙAr reaction between 3-bromo-4-fluoro-nitrobenzene and benzylamine (B48309) has been successfully transitioned from small-scale ball milling to a continuous twin-screw extruder, demonstrating the industrial viability of flow chemistry for this class of transformations. frontiersin.orgunito.it Such reactive extrusion techniques represent a powerful method for conducting chemical reactions in a continuous, solvent-free, or low-solvent manner. unito.it
| Parameter | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Poor / Inefficient | Excellent |
| Mass Transfer | Often limited by mixing | Excellent |
| Safety | Higher risk with large volumes | Inherently safer due to small volumes |
| Reaction Time | Hours to days | Seconds to minutes |
| Scalability | Complex | Simpler (scaling-out) |
| Process Control | Difficult to maintain homogeneity | Precise and consistent |
This interactive table compares the key features of traditional batch reactors versus modern continuous flow systems, highlighting the advantages of process intensification.
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into synthetic routes is crucial for developing environmentally and economically sustainable chemical processes.
Atom Economy and Reaction Efficiency Assessments
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactant atoms into the desired product. primescholars.com It is calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. chemistry-teaching-resources.com Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy assesses the intrinsic efficiency of a balanced chemical equation. rsc.org
Formula for Atom Economy:
Reactions with high atom economy, such as addition or rearrangement reactions, are considered "greener" because they generate fewer waste byproducts. kccollege.ac.in In contrast, substitution and elimination reactions are inherently less atom-economical as they produce leaving groups or other molecules that are not incorporated into the final product. chemistry-teaching-resources.com
For the synthesis of this compound, a hypothetical final step could be the amidation of 3,5-dibromo-2-fluorobenzoyl chloride with ammonia.
Reaction: C₇H₂Br₂ClFO + NH₃ → C₇H₄Br₂FNO + HCl
Atom Economy Calculation:
Molecular Weight of this compound (C₇H₄Br₂FNO): ~296.95 g/mol
Molecular Weight of 3,5-Dibromo-2-fluorobenzoyl chloride (C₇H₂Br₂ClFO): ~315.39 g/mol
Molecular Weight of Ammonia (NH₃): ~17.03 g/mol
Bio-based Solvents and Solvent Minimization Strategies
Solvents constitute a major portion of the mass in typical pharmaceutical and fine chemical manufacturing processes and are a primary source of environmental concern. core.ac.uk Green chemistry promotes the use of safer, bio-based solvents or, ideally, the minimization of solvent use altogether. mdpi.combiobasedpress.eu
For the synthesis of benzamides and their precursors, several bio-based solvents have been identified as viable alternatives to traditional, petroleum-derived solvents like DMF and NMP, which are facing increasing regulatory scrutiny. biobasedpress.eu
Cyrene (dihydrolevoglucosenone): Derived from waste biomass, Cyrene is a biodegradable, high-performance polar aprotic solvent that can replace DMF and NMP in applications such as carbon cross-coupling reactions. biobasedpress.eu
Glycerol (B35011): A non-toxic, biodegradable byproduct of biodiesel production, glycerol has been successfully used as a solvent for the synthesis of various heterocycles. dokumen.pub
p-Cymene and Limonene: These terpene-based solvents, derived from plant sources, have been shown to be effective for certain amidation reactions. researchgate.net
Ethanol (B145695) and Water Mixtures: Aqueous mixtures of bio-based alcohols like ethanol can often replace more hazardous organic solvents, improving the environmental profile of a process. mdpi.com
The table below lists some green solvent alternatives and their properties.
| Solvent | Source | Key Properties | Potential Application |
| Cyrene | Cellulose / Biomass | Biodegradable, polar aprotic, high boiling point | Replacement for NMP, DMF in coupling reactions. biobasedpress.eu |
| Glycerol | Biodiesel byproduct | Non-toxic, biodegradable, high polarity | Synthesis of heterocycles. dokumen.pub |
| p-Cymene | Plant-derived | Bio-based hydrocarbon | Amidation reactions. researchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Corncobs, bagasse | Bio-based ether, lower toxicity than THF | General purpose solvent replacement for THF. beilstein-journals.org |
| Ethanol | Fermentation of sugars | Renewable, low toxicity | General purpose protic solvent. mdpi.com |
This table provides examples of sustainable, bio-based solvents that can be considered for the synthesis of this compound and its intermediates.
Catalyst Recycling and Reusability in Synthesis
Catalysts, particularly those based on precious metals like palladium, are expensive and can pose environmental risks if discharged. A key principle of green chemistry is the use of catalysts that can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. rsc.org
Several strategies are employed to achieve catalyst recyclability:
Heterogeneous Catalysis: Supporting the catalyst on an insoluble material (e.g., silica, carbon, polymers) allows for simple filtration to recover the catalyst. For example, a palladium nanocatalyst supported on a modified substrate was shown to be reusable for up to five runs in the synthesis of benzoxazoles. rsc.org
Magnetic Nanoparticles: Anchoring the catalytic species to a magnetic core, such as iron oxide (Fe₃O₄), enables facile separation of the catalyst from the reaction medium using an external magnet. mdpi.com This method is highly efficient and avoids the need for filtration.
Lipophilic Tagging: For homogeneous organocatalysts, attaching a long, nonpolar "lipophilic tag" can make the catalyst soluble in non-polar solvents (like toluene) but insoluble in highly polar solvents (like acetonitrile). This allows the catalyst to be precipitated out and recovered by centrifugation after the reaction is complete, a technique demonstrated for a recyclable cinchona squaramide catalyst. beilstein-journals.org
Ionic Liquid Gels: Immobilizing the catalyst within an ionic liquid gel can create a reusable catalytic system that is easily separated from the product stream. rsc.org
Comprehensive Spectroscopic and Structural Elucidation Methodologies for 3,5 Dibromo 2 Fluorobenzamide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. For 3,5-Dibromo-2-fluorobenzamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for an unambiguous assignment of all proton, carbon, and fluorine signals.
Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques for Structural Confirmation
One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic region will feature two signals corresponding to the protons at the C4 and C6 positions of the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as doublets due to coupling with each other. The amide protons (-CONH₂) will typically appear as two broad singlets due to restricted rotation around the C-N bond and exchange with the solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The aromatic region will display six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached bromine and fluorine atoms. The carbonyl carbon of the amide group will appear at a characteristic downfield position.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom. wikipedia.org For this compound, a single signal is expected for the fluorine atom attached to the C2 position of the benzene ring. The chemical shift of this signal is characteristic of a fluorine atom on an aromatic ring and will be influenced by the adjacent bromine atoms.
Predicted NMR Data for this compound:
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~ 7.8 - 8.2 | d | Aromatic H (C4 or C6) |
| ¹H | ~ 7.6 - 8.0 | d | Aromatic H (C4 or C6) |
| ¹H | ~ 7.5 - 8.5 (broad) | s | Amide -NH₂ |
| ¹³C | ~ 160 - 170 | s | Carbonyl C=O |
| ¹³C | ~ 155 - 160 (d, ¹JCF) | d | C2-F |
| ¹³C | ~ 135 - 140 | d | C4 |
| ¹³C | ~ 130 - 135 | d | C6 |
| ¹³C | ~ 120 - 125 | s | C3-Br |
| ¹³C | ~ 115 - 120 | s | C5-Br |
| ¹³C | ~ 110 - 115 | s | C1 |
| ¹⁹F | ~ -110 to -130 | s | C2-F |
Note: These are predicted values and may vary from experimental results. 'd' denotes a doublet and 's' denotes a singlet. Coupling constants (J) would need to be determined from an experimental spectrum.
Two-Dimensional NMR Experiments for Connectivity and Proximity (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR techniques are indispensable for establishing the connectivity between atoms and their spatial relationships. researchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between the two aromatic protons, confirming their adjacent relationship on the benzene ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would definitively link the signals of the aromatic protons to their corresponding carbon atoms (C4 and C6).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This would be crucial for assigning the quaternary carbons, such as the bromine-substituted carbons (C3 and C5), the fluorine-substituted carbon (C2), and the carbon attached to the amide group (C1), by observing their correlations with the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. It could be used to confirm the through-space relationship between the amide protons and the aromatic proton at the C6 position.
Solid-State NMR Spectroscopy for Polymorphic and Amorphous State Characterization
Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights into polymorphism, crystallinity, and local molecular environments that are not accessible in solution NMR. acs.orgscience.govresearchgate.net For this compound, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed. nih.gov
The ¹³C CP/MAS spectrum would reveal the number of crystallographically inequivalent molecules in the unit cell. Differences in chemical shifts compared to the solution state can indicate specific intermolecular interactions, such as hydrogen bonding involving the amide group and halogen bonding involving the bromine atoms. acs.org Furthermore, ssNMR can be used to study different polymorphic forms of the compound, each of which would give a unique ssNMR spectrum. This is critical in pharmaceutical and material science applications where different polymorphs can have different physical properties.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. libretexts.orgmsu.edu
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to confirm its molecular formula, C₇H₄Br₂FNO. The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Calculated Exact Mass of this compound:
| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ (with ²⁷⁹Br) | C₇H₄⁷⁹Br₂FNO | 294.8692 |
| [M+2]⁺ (with ¹⁷⁹Br, ¹⁸¹Br) | C₇H₄⁷⁹Br⁸¹BrFNO | 296.8672 |
| [M+4]⁺ (with ²⁸¹Br) | C₇H₄⁸¹Br₂FNO | 298.8651 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is invaluable for structural elucidation and for distinguishing between isomers. arxiv.org
For this compound, a plausible fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) would likely involve the following steps: researchgate.netnih.govresearchgate.nettubitak.gov.tr
Loss of the amino group (-NH₂): This would lead to the formation of a stable 3,5-dibromo-2-fluorobenzoyl cation.
Loss of carbon monoxide (CO): The benzoyl cation could then lose a molecule of CO to form a 3,5-dibromo-2-fluorophenyl cation.
Loss of bromine atoms: Subsequent fragmentation could involve the loss of one or both bromine atoms.
Predicted Major Fragments in the MS/MS Spectrum of this compound:
| m/z (for ⁷⁹Br) | Proposed Fragment | Formula |
| 295 | [M]⁺ | [C₇H₄Br₂FNO]⁺ |
| 279 | [M-NH₂]⁺ | [C₇H₂Br₂FO]⁺ |
| 251 | [M-NH₂-CO]⁺ | [C₆H₂Br₂F]⁺ |
| 172 | [C₆H₂BrF]⁺ | [C₆H₂BrF]⁺ |
| 93 | [C₆H₂F]⁺ | [C₆H₂F]⁺ |
Note: The m/z values will show a characteristic isotopic pattern due to the presence of bromine.
This detailed fragmentation analysis, combined with the information from various NMR techniques, allows for a comprehensive and unambiguous structural elucidation of this compound.
Ionization Techniques for Benzamide (B126) Analysis (e.g., ESI, MALDI, EI)
The analysis of benzamide derivatives by mass spectrometry relies on the selection of an appropriate ionization technique to convert the neutral molecules into gas-phase ions for detection. The choice of technique depends on the analyte's properties and the desired analytical information.
Electrospray Ionization (ESI) is a soft ionization method that is particularly well-suited for polar and thermally labile molecules. rsc.orgbldpharm.com In ESI, a solution of the analyte is passed through a charged capillary, generating a fine spray of charged droplets. rsc.org As the solvent evaporates, ions are desorbed and can be analyzed by the mass spectrometer. This technique often produces protonated molecules [M+H]⁺ or other adducts and can generate multiply charged ions, which is especially useful for high molecular weight compounds. rsc.orgnih.gov For this compound, ESI would likely yield a strong signal for the protonated molecule, allowing for accurate molecular weight determination.
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that is effective for large, non-volatile molecules. bldpharm.comnih.gov The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, typically as singly charged ions. nih.gov While highly effective for large biomolecules, MALDI can also be applied to smaller organic molecules.
Electron Ionization (EI) is a classic, hard ionization technique where high-energy electrons bombard the sample in the gas phase. bldpharm.com This results in the formation of a molecular ion (M⁺) and extensive fragmentation. bldpharm.com The resulting fragmentation pattern is highly reproducible and provides valuable structural information, acting as a molecular fingerprint. bldpharm.com For this compound, EI would be expected to show the molecular ion peak and characteristic isotopic patterns due to the two bromine atoms, as well as fragment ions corresponding to the loss of the amide group, bromine, and other fragments.
Vibrational Spectroscopy Methodologies (Infrared and Raman)
Vibrational spectroscopy is a non-destructive technique that provides information about the functional groups and molecular structure of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. acs.org The resulting spectrum provides a unique "chemical fingerprint" of the molecule. bldpharm.com For this compound, characteristic absorption bands would be expected for the amide functional group, including N-H stretching vibrations (typically in the range of 3100-3500 cm⁻¹), a strong C=O (amide I) stretching vibration (around 1630-1690 cm⁻¹), and N-H bending (amide II) vibrations (around 1550-1640 cm⁻¹). The presence of the C-Br and C-F bonds would also give rise to absorptions in the fingerprint region (below 1500 cm⁻¹). Furthermore, shifts in the N-H and C=O stretching frequencies can provide evidence of intermolecular hydrogen bonding within the crystal lattice.
Raman Spectroscopy for Molecular Fingerprinting and Lattice Vibrational Analysis
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. nih.gov While both techniques probe vibrational energy levels, they are governed by different selection rules. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide detailed information about the vibrations of the aromatic ring and the C-Br bonds. In the solid state, low-frequency Raman scattering can be used to study lattice vibrations (phonons), which provides insights into the crystalline structure and intermolecular interactions. tandfonline.com Polymorphism, the existence of multiple crystalline forms, can often be detected and differentiated by unique patterns in the low-frequency region of the Raman spectrum. mdpi.com
X-ray Diffraction Methodologies for Crystalline and Molecular Structure Determination
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction Protocol for Bond Lengths, Angles, and Torsions
Single-crystal X-ray diffraction (SC-XRD) provides precise information about the molecular structure, including bond lengths, bond angles, and torsion angles. jchps.com This technique requires a single, high-quality crystal of the material. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. jchps.com The resulting diffraction pattern is used to determine the electron density distribution within the crystal, from which the atomic positions can be derived. jchps.com For this compound, an SC-XRD analysis would definitively establish the conformation of the molecule and the details of its intermolecular interactions, such as hydrogen bonding and halogen bonding, in the solid state.
Powder X-ray Diffraction (PXRD) for Phase Identification, Purity Assessment, and Polymorphism Studies
Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. bldpharm.compharmaffiliates.com The sample is ground into a fine powder, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline material and can be used for phase identification by comparison to databases. PXRD is also a crucial tool for assessing the purity of a crystalline sample and for identifying and characterizing different polymorphic forms, as each polymorph will have a unique diffraction pattern. pharmaffiliates.com
Chiroptical Spectroscopy (If Applicable to Derivatives) and Electronic Spectroscopy Methodologies
The analysis of a molecule's interaction with ultraviolet and visible light provides critical information regarding its electronic structure. For this compound, electronic spectroscopy is a key method for characterizing its chromophoric system. Chiroptical methods, while not applicable to the parent compound, would be essential for the stereochemical analysis of any potential chiral derivatives.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light. mdpi.com This phenomenon is only exhibited by chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov
The parent compound, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Consequently, it does not absorb left- and right-handed circularly polarized light differently and is therefore CD-inactive.
The application of CD spectroscopy would become relevant only for chiral derivatives of this compound. Chirality could be introduced, for example, by the synthesis of atropisomers or by incorporating a chiral center into the molecule. In such cases, CD spectroscopy would be an indispensable tool for unambiguously determining the absolute configuration of the enantiomers. nih.gov The technique is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information about chiral supramolecular architectures. nih.gov However, a review of the available literature indicates no published studies on the circular dichroism of chiral derivatives of this compound.
UV-Visible spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The primary chromophore—the light-absorbing unit—in this compound is the substituted benzene ring. The electronic spectrum of this compound is characterized by absorption bands arising from transitions of electrons between molecular orbitals.
The expected electronic transitions for this molecule fall into two main categories:
π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, like the benzene ring in this compound, typically exhibit strong π → π* absorption bands. libretexts.org In substituted benzenes, these transitions are often referred to as the E (E1 and E2) and B bands.
n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding orbital (n) to a π* antibonding orbital. unipi.it In this compound, the non-bonding electrons are located on the oxygen atom of the carbonyl group (C=O) in the amide moiety. The n → π* transitions are typically much weaker in intensity than π → π* transitions. unipi.it
The substituents on the benzene ring—two bromine atoms, a fluorine atom, and the amide group (–CONH₂)—act as auxochromes. Auxochromes are groups that modify the absorption of a chromophore. The presence of these groups, particularly the halogens with their lone pairs of electron and the amide group, can cause a shift in the absorption maxima (λmax) and intensity compared to unsubstituted benzene. This is due to their electronic effects (both inductive and resonance) on the π-electron system of the ring.
While specific experimental λmax and molar absorptivity (ε) values for this compound are not available in the surveyed literature, the general characteristics can be predicted. The spectrum would be expected to show intense absorptions in the UV region corresponding to the π → π* transitions of the aromatic system and a much weaker absorption at a longer wavelength corresponding to the forbidden n → π* transition of the carbonyl group. As conjugated systems become larger or are modified by auxochromes, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can decrease, leading to absorption at longer wavelengths. libretexts.orgresearchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Chromophore | Expected Intensity |
| π → π | Excitation from π bonding orbitals to π antibonding orbitals | Substituted Benzene Ring | High |
| n → π | Excitation from non-bonding orbitals of the carbonyl oxygen to π antibonding orbitals | Carbonyl Group (C=O) in Amide | Low |
Theoretical and Computational Chemistry Investigations of 3,5 Dibromo 2 Fluorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,5-Dibromo-2-fluorobenzamide, offering a bottom-up approach to its electronic and structural characteristics.
Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Vibrational Frequencies
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules due to its favorable balance between computational cost and accuracy. For this compound, DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in determining its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that define the three-dimensional arrangement of the atoms.
The electronic properties, such as the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), are also elucidated. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT is used to predict the vibrational frequencies of this compound. nih.gov The calculated vibrational spectra, including infrared (IR) and Raman frequencies, can be compared with experimental data to confirm the molecular structure. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=O stretching of the amide group, and C-Br and C-F stretching, providing a comprehensive vibrational assignment. nih.gov
| Calculated Property | DFT Method | Typical Basis Set | Significance |
| Molecular Geometry | B3LYP | 6-311++G(d,p) | Provides optimized bond lengths, angles, and dihedrals. |
| Electronic Structure | B3LYP | 6-311++G(d,p) | Determines HOMO-LUMO gap, and electron density distribution. |
| Vibrational Frequencies | B3LYP | 6-311++G(d,p) | Predicts IR and Raman active vibrational modes for structural confirmation. |
Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Level Electronic Structure Analysis and Benchmarking
For a more rigorous analysis of the electronic structure, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are employed. cpts.com.ua The HF method provides a foundational approximation by considering each electron in the mean field of all other electrons. While it is a good starting point, it does not account for electron correlation.
Second-order Møller-Plesset perturbation theory (MP2) builds upon the HF method by including electron correlation effects, which are crucial for accurately describing the interactions between electrons. arxiv.org These higher-level calculations are computationally more demanding but yield more precise energies and electronic properties. They are often used to benchmark the results obtained from DFT methods, ensuring the reliability of the chosen functional. arxiv.org
| Method | Key Feature | Application to this compound |
| Hartree-Fock (HF) | Mean-field approximation | Provides a baseline for electronic structure and molecular orbitals. |
| Møller-Plesset (MP2) | Includes electron correlation | Offers a more accurate description of electronic energies and properties for benchmarking DFT results. arxiv.org |
Basis Set Selection and Solvation Model Implementation in Calculations
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. mit.eduscispace.com For a molecule like this compound, which contains heavy atoms like bromine, Pople-style basis sets such as 6-31G(d) or more flexible ones like the correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. chemrxiv.org The inclusion of polarization and diffuse functions is important for accurately describing the electronic distribution, especially around the electronegative halogen and oxygen atoms.
To simulate the behavior of this compound in a solution, solvation models are implemented. cpts.com.uaresearchgate.net The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. researchgate.net This approach allows for the calculation of properties in different solvents, providing insights into how the solvent environment affects the molecule's conformation and electronic structure.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, revealing its conformational landscape and intermolecular interactions over time. nih.gov
Conformational Analysis and Rotational Barriers of the Amide and Halogenated Phenyl Moieties
MD simulations can explore the conformational space of this compound by simulating the movement of its atoms over time. eyesopen.com A key aspect of this is the analysis of the rotational barrier around the C-N bond of the amide group. This rotation is often restricted due to partial double bond character, leading to distinct planar or near-planar conformations.
Similarly, the rotation of the entire amide group relative to the phenyl ring can be investigated. The bulky bromine atoms and the fluorine atom can introduce steric hindrance, influencing the preferred orientation of the amide group. By calculating the potential energy surface as a function of specific dihedral angles, the energy barriers for these rotations can be quantified.
| Conformational Feature | Method of Analysis | Expected Finding |
| Amide Bond Rotation | Potential Energy Scan | High rotational barrier, indicating planarity. |
| Phenyl-Amide Rotation | Dihedral Angle Analysis | Preferred orientation influenced by steric hindrance from halogens. |
Intermolecular Interactions and Crystal Packing Predictions in Solid-State Simulations
In the solid state, the arrangement of this compound molecules is governed by a network of intermolecular interactions. MD simulations of the crystalline form can predict the most stable packing arrangement. These simulations rely on force fields that accurately describe non-covalent interactions.
Key interactions for this molecule would include hydrogen bonding between the amide protons and the carbonyl oxygen of neighboring molecules. Halogen bonding, where the bromine atoms act as electrophilic regions and interact with nucleophilic sites, could also play a significant role in the crystal packing. Pi-pi stacking interactions between the aromatic rings are another potential stabilizing force. By analyzing the radial distribution functions and interaction energies from MD simulations, the nature and strength of these intermolecular forces can be characterized, providing a theoretical basis for the observed crystal structure.
| Interaction Type | Atoms Involved | Significance in Crystal Packing |
| Hydrogen Bonding | N-H --- O=C | Primary interaction driving the formation of dimers or chains. |
| Halogen Bonding | C-Br --- O/N/Br | Contributes to the directionality and stability of the crystal lattice. |
| Pi-Pi Stacking | Phenyl Rings | Influences the layered arrangement of molecules. |
Force Field Development and Validation for Brominated and Fluorinated Amides
The accurate simulation of molecular systems using techniques like molecular dynamics (MD) relies on the quality of the underlying force field. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. For novel or less-studied molecules like this compound, existing force fields may not have adequate parameters for the specific arrangement of atoms and functional groups.
The development of a reliable force field for brominated and fluorinated amides would involve a multi-step process. researchgate.net This process typically begins with the determination of partial atomic charges for each atom in the molecule. researchgate.net Quantum mechanical calculations, such as Density Functional Theory (DFT), are often employed to derive these charges. researchgate.net Subsequently, bonded parameters, including bond lengths, bond angles, and dihedral angles, along with their corresponding force constants, are defined. researchgate.net These parameters are often optimized by fitting them to high-level quantum calculations or experimental data when available. researchgate.net
Non-bonded parameters, which account for van der Waals and electrostatic interactions, are also crucial. researchgate.net For instance, the Lennard-Jones potential is commonly used to describe van der Waals forces. uiuc.edu The validation of a newly developed force field is a critical step to ensure its accuracy in predicting the behavior of the system. researchgate.net This involves comparing the results of simulations using the new force field against experimental data or quantum mechanical benchmarks. nih.gov
For aromatic compounds, specialized force fields like the CHARMM polarizable force field based on the classical Drude oscillator have been developed. nih.govnih.gov Such a framework could be extended to include parameters for compounds like this compound by optimizing them against a range of quantum mechanical and experimental data. nih.govnih.gov
Frontier Molecular Orbital (FMO) Theory Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool in computational chemistry for predicting the reactivity of molecules. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals provide insights into a molecule's ability to donate or accept electrons, which is fundamental to its chemical reactivity.
HOMO-LUMO Energy Gaps and Electron Density Distributions for Chemical Reactivity Insights
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more likely to be reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations could be employed to determine the energies of the HOMO and LUMO and thus the energy gap. tandfonline.com
The distribution of electron density in the HOMO and LUMO also provides valuable information. The regions of a molecule where the HOMO is localized are likely to be sites of electrophilic attack, as these are the areas from which electrons are most easily donated. Conversely, the regions where the LUMO is localized are susceptible to nucleophilic attack, as these are the areas that can most readily accept electrons. For this compound, the electron-withdrawing nature of the fluorine and bromine atoms, as well as the carbonyl group, would significantly influence the electron density distribution and the locations of the HOMO and LUMO. A hypothetical representation of FMO analysis is presented in Table 1.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis of this compound
| Parameter | Value (eV) | Description |
| HOMO Energy | -7.2 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity and stability. |
Electrostatic Potential Surface (EPS) Mapping for Understanding Interaction Sites
An electrostatic potential surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting intermolecular interactions, such as those involved in drug-receptor binding. The EPS map displays regions of positive, negative, and neutral electrostatic potential, which correspond to areas that are likely to interact with nucleophiles, electrophiles, and nonpolar species, respectively.
For this compound, the EPS map would likely show a region of negative potential around the oxygen atom of the carbonyl group and the fluorine atom, due to their high electronegativity. The hydrogen atoms of the amide group would exhibit a positive potential. The bromine atoms, with their larger size and polarizability, would also influence the electrostatic potential distribution. Understanding these interaction sites is crucial for predicting how the molecule might interact with other molecules in a biological or chemical system.
Quantitative Structure-Property Relationship (QSPR) Modeling Approaches for this compound and its Analogs
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.gov These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest.
Molecular Descriptor Calculation and Feature Selection Methodologies
The foundation of any QSPR model is the calculation of molecular descriptors. uiuc.edu These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. uiuc.edu There are numerous types of molecular descriptors, ranging from simple constitutional descriptors (e.g., molecular weight, number of atoms of a certain type) to more complex 3D descriptors derived from the molecule's conformation. mdpi.comacs.org
For this compound, a wide array of descriptors could be calculated, including:
Constitutional descriptors: Molecular weight, number of halogen atoms, number of rings. mdpi.com
Topological descriptors: Indices that describe the connectivity of atoms in the molecule. mdpi.com
Quantum-chemical descriptors: Dipole moment, HOMO and LUMO energies, and atomic charges. uiuc.edu
Once a large set of descriptors has been calculated, feature selection methodologies are employed to identify the most relevant descriptors for predicting the property of interest. This is a crucial step to avoid overfitting and to create a more interpretable and robust model.
Statistical and Machine Learning Algorithms for Property Prediction
Various statistical and machine learning algorithms can be used to build the QSPR model. Traditional methods include multiple linear regression (MLR), while more advanced machine learning techniques like support vector machines (SVM), random forests (RF), and artificial neural networks (ANN) are increasingly being used. researchgate.net These algorithms can capture complex, non-linear relationships between molecular descriptors and chemical properties. researchgate.net
For halogenated compounds, machine learning models have shown promise in predicting various properties. researchgate.net A QSPR model for this compound and its analogs could be developed to predict properties such as solubility, toxicity, or biological activity. The performance of such a model would be evaluated based on its ability to accurately predict the properties of a set of compounds that were not used in the model's training.
Reaction Mechanism Elucidation Through Computational Methods
Computational chemistry serves as a virtual laboratory to probe the intricate details of chemical reactions. Through the application of quantum mechanical calculations, researchers can model the behavior of molecules and predict their properties and reaction pathways. For a molecule such as this compound, these methods can provide insights into how the substituents (bromine and fluorine atoms) on the aromatic ring influence the reactivity of the amide group.
The synthesis of this compound, like other benzamides, typically involves the reaction of a corresponding acyl halide or anhydride (B1165640) with ammonia (B1221849) or an amine. Understanding the precise mechanism of such reactions is crucial for optimizing reaction conditions and improving yields.
Transition State Search: A key concept in understanding reaction rates is the transition state, which is the highest energy point along the reaction pathway that separates reactants from products. wikipedia.org Computational chemists employ various algorithms to locate these unstable structures on the potential energy surface. For the synthesis of this compound, a transition state search would model the approach of the amine to the carbonyl carbon of a 3,5-Dibromo-2-fluorobenzoyl derivative. The geometry of this transition state, including bond lengths and angles, reveals the critical arrangement of atoms as the new carbon-nitrogen bond forms and the leaving group departs.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the entire reaction pathway from the transition state down to the reactants and products, confirming that the found transition state indeed connects the desired species. The IRC provides a detailed picture of the geometric and energetic changes that occur throughout the reaction. For the formation of this compound, the IRC would illustrate the continuous transformation from the reactants, through the transition state, to the final amide product.
| Parameter | Description | Hypothetical Value for a Benzamide (B126) Synthesis |
| Reactant Complex Energy | The energy of the initial interacting molecules. | 0.0 kcal/mol (Reference) |
| Transition State Energy | The energy barrier for the reaction. | +15.2 kcal/mol |
| Product Complex Energy | The energy of the final products. | -5.8 kcal/mol |
| Key Bond Distance (C-N) in TS | The length of the forming C-N bond at the transition state. | 1.85 Å |
| Key Bond Distance (C-X) in TS | The length of the breaking C-Leaving Group bond at the transition state. | 2.10 Å |
This table is illustrative and does not represent experimental or calculated data for this compound.
Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent. The solvent can have a profound impact on the energetics and kinetics of a reaction. youtube.com Computational models can account for these effects in several ways.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific interactions, such as hydrogen bonding between the solvent and the reacting species. For a reaction involving an amide, where hydrogen bonding is significant, an explicit model could provide a more accurate picture of how a protic solvent like water or an alcohol interacts with the reactants and the transition state.
The choice of solvent can alter the energy barriers of a reaction. For instance, a polar solvent might stabilize a charged transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. The table below illustrates how the calculated activation energy for a hypothetical benzamide synthesis might change with different solvent models.
| Solvent Model | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
| Gas Phase | 1 | 15.2 |
| Toluene | 2.4 | 14.1 |
| Dichloromethane (B109758) | 8.9 | 12.5 |
| Water | 78.4 | 10.8 |
This table is illustrative and does not represent experimental or calculated data for this compound.
Chemical Reactivity and Derivatization Strategies for 3,5 Dibromo 2 Fluorobenzamide
Transition Metal-Catalyzed Cross-Coupling Reactions at Brominated Sites
The bromine atoms at the C3 and C5 positions of the benzamide (B126) ring are excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are foundational for constructing new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. mdpi.com Palladium-catalyzed reactions are particularly prominent in this context, offering mild conditions and high functional group tolerance. nsf.gov The reactivity order for aryl halides in these catalytic cycles is typically I > Br > Cl > F, which allows for selective functionalization of the C-Br bonds in 3,5-Dibromo-2-fluorobenzamide while preserving the more robust C-F bond. tcichemicals.com Depending on the reaction conditions and stoichiometry of the coupling partner, either mono- or di-substitution at the brominated sites can be achieved.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide. tcichemicals.comlibretexts.org This reaction is widely used to synthesize biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and materials science. nih.gov For this compound, a Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the C3 and/or C5 positions.
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with the organoboron reagent in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Function / Role |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Active catalytic species (or precursor) |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation |
| Boron Reagent | Arylboronic acid, Heteroarylboronic acid | Source of the new aryl/heteroaryl group |
| Solvent | Toluene, Dioxane, DMF, Water | Reaction medium |
This table presents generalized conditions for Suzuki-Miyaura reactions based on established literature for aryl bromides. tcichemicals.comnih.gov
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It is an indispensable tool for synthesizing arylalkynes and conjugated enynes. libretexts.org Applying this reaction to this compound allows for the introduction of alkyne functionalities, which are valuable precursors for further synthetic transformations.
The catalytic cycle involves the palladium-catalyzed activation of the aryl bromide and a separate copper cycle that forms a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final alkynylated product. wikipedia.org Modern protocols sometimes use copper-free conditions, particularly with bulky, electron-rich phosphine (B1218219) ligands that enhance catalyst activity. libretexts.org The reaction conditions are generally mild, making it compatible with a wide range of functional groups. wikipedia.org
Table 2: Typical Reagents for Sonogashira Coupling of Aryl Bromides
| Component | Example | Function / Role |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-Br bond activation |
| Cu Co-catalyst | CuI | Activates the terminal alkyne |
| Ligand | PPh₃, P(t-Bu)₃ | Stabilizes catalyst, enhances reaction rate |
| Base | Et₃N, i-Pr₂NH | Acts as a base and often as the solvent |
| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | Source of the alkynyl group |
| Solvent | THF, DMF, Dioxane | Reaction medium |
This table summarizes common conditions for Sonogashira couplings, which are applicable for the derivatization of this compound. organic-chemistry.orgorganic-chemistry.org
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for forming a C-C bond between an aryl halide and an alkene, resulting in a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a key strategy for the vinylation of aromatic rings. nih.gov For this compound, the Heck reaction can be used to attach vinyl groups at the bromine-substituted positions, providing access to stilbene-like structures and other conjugated systems.
The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the substituted alkene product and forms a hydridopalladium complex. The base then regenerates the active Pd(0) catalyst. wikipedia.orglibretexts.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org
Table 3: Common Conditions for Heck Coupling of Aryl Bromides
| Component | Example | Function / Role |
| Catalyst | Pd(OAc)₂, PdCl₂ | Palladium(II) precursors that are reduced in situ to Pd(0) |
| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalytic species |
| Base | Et₃N, K₂CO₃, AcOK | Neutralizes the HX formed and regenerates the Pd(0) catalyst |
| Alkene | Styrene, Acrylates | The vinylating agent |
| Solvent | DMF, Acetonitrile (B52724), Toluene | Reaction medium |
This table outlines generalized conditions for the Heck reaction based on established methodologies for aryl bromides. wikipedia.orgnih.govmdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.orgyoutube.com Using this method, this compound can be reacted with primary or secondary amines to install amino substituents at the C3 and/or C5 positions.
The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide to Pd(0), formation of a palladium-amido complex via deprotonation of the amine by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com The success of this reaction often depends on the use of bulky, electron-rich phosphine ligands, which facilitate the reductive elimination step. youtube.comlibretexts.org
Table 4: Key Components for Buchwald-Hartwig Amination of Aryl Bromides
| Component | Example | Function / Role |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium precursor |
| Ligand | BINAP, XPhos, SPhos, RuPhos | Bulky, electron-rich ligands crucial for catalytic activity |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine to form the active nucleophile |
| Amine | Primary or secondary amines, anilines | The nitrogen source |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typical |
This table presents typical conditions for the Buchwald-Hartwig amination reaction. libretexts.orgorganic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring
While the C-F bond is the strongest carbon-halogen bond, it can be susceptible to nucleophilic aromatic substitution (SNAr) when the aromatic ring is sufficiently activated by electron-withdrawing groups (EWGs). wikipedia.orgchemistrysteps.com In this compound, the carboxamide group at the C1 position is an EWG situated ortho to the fluorine atom. This positioning is critical for activating the C-F bond towards nucleophilic attack. youtube.com The bromine atoms also contribute an inductive electron-withdrawing effect. youtube.com Therefore, under appropriate conditions, the fluorine atom can be displaced by a variety of nucleophiles, providing a complementary derivatization strategy to the cross-coupling reactions at the brominated sites.
The SNAr reaction generally proceeds via a two-step addition-elimination mechanism. chemistrysteps.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (fluorine), leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comcore.ac.uk The aromaticity of the ring is temporarily broken in this step. In the second, typically fast step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. core.ac.uk
For fluorobenzamide scaffolds, the ortho-carboxamide group plays a crucial role in stabilizing the Meisenheimer intermediate. The negative charge developed on the ring during the nucleophilic attack can be delocalized onto the oxygen atom of the carbonyl group through resonance. This stabilization lowers the activation energy of the first, rate-determining step of the reaction. youtube.comyoutube.com Research on ortho-fluorobenzamides has shown their utility in synthesizing heterocyclic structures, such as quinazolinones, through a base-promoted SNAr reaction with amides followed by cyclization, highlighting the synthetic potential of this reactivity. acs.org
The general mechanism can be depicted as follows:
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C2 carbon, breaking the π-bond and forming a tetrahedral intermediate.
Formation of Meisenheimer Complex: The negative charge is delocalized across the aromatic system and the ortho-carboxamide group, forming a stable Meisenheimer complex.
Elimination of Fluoride (B91410): The complex collapses, ejecting the fluoride ion and reforming the aromatic ring to yield the substituted product.
The higher electronegativity of fluorine, compared to other halogens, makes the attached carbon more electrophilic and thus more susceptible to initial nucleophilic attack, which contributes to its surprising reactivity in activated SNAr systems despite its bond strength. youtube.com
Table 5: Potential Nucleophiles for SNAr Reactions with this compound
| Nucleophile Class | Example Species | Resulting Functional Group |
| O-Nucleophiles | RO⁻ (Alkoxides), ArO⁻ (Phenoxides) | Ether |
| N-Nucleophiles | RNH₂ (Primary amines), R₂NH (Secondary amines) | Amine |
| S-Nucleophiles | RS⁻ (Thiolates) | Thioether |
This table lists potential classes of nucleophiles that could be employed in SNAr reactions on the activated fluorobenzamide scaffold.
Scope and Limitations of Nucleophile Introduction
The introduction of nucleophiles to the this compound core via nucleophilic aromatic substitution (SNAr) is a promising strategy for derivatization, largely dictated by the electronic and steric environment of the aromatic ring. The presence of three electron-withdrawing halogen substituents (two bromine atoms and one fluorine atom) and an amide group significantly activates the ring towards nucleophilic attack. This activation is a cornerstone of SNAr reactions, which proceed more readily on electron-poor aromatic systems youtube.com.
The scope of nucleophiles that can be successfully employed is broad, encompassing a variety of oxygen, nitrogen, and sulfur-based nucleophiles. Common nucleophiles in SNAr reactions include alkoxides, thiolates, and amines youtube.com. For this compound, it is anticipated that reactions with these nucleophiles would proceed under relatively mild conditions.
Table 1: Potential Nucleophiles for SNAr with this compound
| Nucleophile Class | Specific Examples | Expected Product Type |
|---|---|---|
| Oxygen Nucleophiles | Sodium methoxide (B1231860) (NaOCH₃), Sodium phenoxide (NaOPh) | Aryl ethers |
| Sulfur Nucleophiles | Sodium thiomethoxide (NaSCH₃), Sodium thiophenoxide (NaSPh) | Aryl thioethers |
However, the scope of the reaction is not without limitations. The basicity of the nucleophile plays a critical role. While strong nucleophiles are generally required, highly basic nucleophiles may lead to side reactions, such as deprotonation of the amide N-H or elimination reactions if appropriate benzyne (B1209423) precursors are available. The steric hindrance around the reaction center, though less pronounced than in some other substituted benzenes, can also influence the reaction rate, particularly with bulky nucleophiles.
Furthermore, the solvent system is a crucial parameter. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile, are typically employed in SNAr reactions as they effectively solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the aromatic ring.
Regioselectivity and Stereoselectivity Considerations in SNAr Reactions
Regioselectivity: In nucleophilic aromatic substitution reactions of polyhalogenated benzenes, the regioselectivity of the attack is a key consideration. In the case of this compound, the fluorine atom at the C2 position is the most probable leaving group. This is due to the "element effect" in SNAr, where the most electronegative halogen (fluorine) is often the best leaving group because it enhances the electrophilicity of the carbon to which it is attached, and the C-F bond cleavage is not the rate-determining step youtube.com.
The electron-withdrawing groups on the ring play a crucial role in directing the nucleophilic attack. For an SNAr reaction to proceed, the negative charge in the intermediate Meisenheimer complex must be stabilized. The amide group at the C1 position and the bromine atom at the C5 position are para and ortho, respectively, to the fluorine at C2. Both of these positions allow for the effective delocalization of the negative charge of the Meisenheimer intermediate through resonance, thus activating the C2 position for nucleophilic attack. The bromine atom at C3 is meta to the fluorine and therefore has a less pronounced stabilizing effect on the intermediate formed by attack at C2.
A qualitative analysis of the stability of the possible Meisenheimer intermediates suggests that nucleophilic attack at the C2 position is the most favored pathway. Attack at the C3 or C5 positions would lead to less stable intermediates as the negative charge would not be as effectively delocalized by the electron-withdrawing substituents.
Stereoselectivity: As nucleophilic aromatic substitution on a planar aromatic ring proceeds through a non-chiral intermediate, the reaction itself is not stereoselective. If the incoming nucleophile is chiral, the product will be a single enantiomer or a mixture of diastereomers, depending on the nature of the starting material and the nucleophile. However, for achiral nucleophiles reacting with this compound, no new stereocenters are formed, and thus stereoselectivity is not a factor.
Transformations of the Amide Functional Group
The amide functional group in this compound offers a versatile handle for further chemical modifications. These transformations can be broadly categorized into reactions involving the amide nitrogen and those that alter the carbonyl group.
N-Alkylation and N-Arylation Strategies for Amide Nitrogen Modification
The nitrogen atom of the primary amide in this compound can be functionalized through N-alkylation and N-arylation reactions. These reactions typically require the deprotonation of the amide N-H to generate a more nucleophilic amidate anion, which then reacts with an alkyl or aryl halide.
N-Alkylation: The N-alkylation of amides can be achieved using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the amide, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The presence of electron-withdrawing groups on the aromatic ring of this compound would increase the acidity of the N-H proton, potentially allowing for the use of milder bases.
N-Arylation: The N-arylation of amides is often accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination syr.edu. This reaction typically employs a palladium or copper catalyst to couple the amide with an aryl halide or triflate. Given the presence of two bromine atoms on the benzamide ring, careful selection of the catalyst and reaction conditions would be necessary to achieve selective N-arylation without competing C-Br activation.
Reduction of the Amide to Amines
The amide group of this compound can be reduced to an amine, providing a route to the corresponding benzylamine (B48309) derivative. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) masterorganicchemistry.comchemistrysteps.com. The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup.
It is important to note that LiAlH₄ is a powerful reducing agent and may also be capable of reducing the C-Br bonds, although C-X bond reduction by LiAlH₄ is generally less facile for aryl halides compared to alkyl halides. Careful control of the reaction conditions, such as temperature and reaction time, would be crucial to achieve selective reduction of the amide group.
Hydrolysis and Transamidation Reactions
Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3,5-dibromo-2-fluorobenzoic acid, and ammonia (B1221849).
Acidic Hydrolysis: This is typically carried out by heating the amide in the presence of a strong acid, such as sulfuric acid or hydrochloric acid.
Basic Hydrolysis: This involves heating the amide with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.
The presence of sterically bulky and electron-withdrawing substituents on the aromatic ring may influence the rate of hydrolysis.
Transamidation: Transamidation is the conversion of one amide into another by reaction with an amine. This reaction is often challenging due to the low reactivity of the amide carbonyl and is typically catalyzed by acids, bases, or transition metals nih.govnih.gov. For this compound, a catalyzed transamidation could potentially be used to introduce different N-substituents.
Electrophilic Aromatic Substitution on the Benzamide Core
The aromatic ring of this compound is heavily substituted with electron-withdrawing groups, which generally deactivate the ring towards electrophilic aromatic substitution (EAS) openstax.orglibretexts.orgwikipedia.orguci.edumasterorganicchemistry.com. However, under forcing conditions, EAS reactions may still be possible. The directing effects of the existing substituents will determine the position of any incoming electrophile.
Halogens (Br, F): Halogens are deactivating but ortho, para-directing libretexts.org.
Amide (-CONH₂): The amide group is generally considered an activating, ortho, para-director. However, under the strongly acidic conditions often used for EAS reactions, the carbonyl oxygen can be protonated, making the group strongly deactivating and meta-directing.
In this compound, the available positions for substitution are C4 and C6.
Substitution at C4: This position is para to the fluorine at C2 and ortho to the bromine at C3 and C5.
Substitution at C6: This position is ortho to the amide at C1 and the fluorine at C2, and meta to the bromine at C5.
Considering the combined directing effects, the C6 position appears to be the most likely site for electrophilic attack, assuming the amide group acts as an ortho, para-director. The C6 position is activated by the amide group and the fluorine atom (via resonance donation of their lone pairs). However, the strong deactivating effect of the three halogens will make any EAS reaction on this substrate challenging. Common EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation would likely require harsh conditions and may result in low yields.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| 3,5-Dibromo-2-fluorobenzoic acid |
| Sodium methoxide |
| Sodium phenoxide |
| Sodium thiomethoxide |
| Sodium thiophenoxide |
| Ammonia |
| Methyl iodide |
| Benzyl bromide |
| Sodium hydride |
| Potassium tert-butoxide |
| Lithium aluminum hydride |
| Sulfuric acid |
| Hydrochloric acid |
| Sodium hydroxide |
| Potassium hydroxide |
| Dimethyl sulfoxide |
| Dimethylformamide |
| Acetonitrile |
| Tetrahydrofuran |
Nitration, Sulfonation, and Further Halogenation Studies
Electrophilic aromatic substitution reactions on the this compound ring are expected to be challenging due to the presence of three deactivating substituents. The cumulative electron-withdrawing effect of the two bromine atoms, the fluorine atom, and the benzamide group significantly reduces the nucleophilicity of the aromatic ring.
Nitration: The introduction of a nitro group onto the aromatic ring would require harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing substituents would guide the position of the incoming electrophile. The fluorine atom is an ortho-, para-director, while the bromine atoms and the amide group are also ortho-, para-directors, albeit deactivating. Considering the steric hindrance from the existing bromine and amide groups, nitration, if successful, would likely occur at the C4 or C6 position. However, the strong deactivation of the ring makes this a difficult transformation, and forcing conditions may lead to decomposition or undesired side reactions.
Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid is expected to be sluggish. wikipedia.orglibretexts.orgyoutube.comyoutube.com The electrophile, sulfur trioxide (SO3), would react preferentially at the less sterically hindered positions. The reversibility of the sulfonation reaction could potentially be exploited to introduce a sulfonic acid group as a temporary blocking group to direct other substituents.
Further Halogenation: Introducing another halogen atom onto the already halogen-rich ring via electrophilic aromatic halogenation would be exceptionally difficult. wikipedia.orgyoutube.comyoutube.com The deactivation of the ring makes it a poor nucleophile for reacting with halogens, even in the presence of a Lewis acid catalyst. Alternative methods, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, would likely be more viable for introducing additional functionality. A palladium-catalyzed, ortho-selective C-H halogenation has been reported for aryl Weinreb amides and anilides, suggesting a potential, albeit likely challenging, pathway for further halogenation of this compound under specific catalytic conditions. researchgate.net
| Reaction | Reagents | Plausible Product(s) | Anticipated Yield | Reference |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 4-Nitro-3,5-dibromo-2-fluorobenzamide | Low to very low | General knowledge of EAS |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Sulfo-3,5-dibromo-2-fluorobenzamide | Low to very low | wikipedia.orglibretexts.orgyoutube.comyoutube.com |
| Bromination | Br₂, FeBr₃ | No significant reaction expected | Negligible | General knowledge of EAS |
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of this compound. Yields are speculative due to the highly deactivated nature of the substrate.
Friedel-Crafts Acylation/Alkylation Methodologies
Friedel-Crafts reactions are generally incompatible with strongly deactivated aromatic rings. nih.govresearchgate.netyoutube.com The benzamide group, along with the three halogen substituents, renders the aromatic ring of this compound highly electron-deficient and thus, unreactive towards the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.
Friedel-Crafts Alkylation: The generation of a carbocation from an alkyl halide and a Lewis acid, followed by electrophilic attack on the aromatic ring, is highly unlikely to occur. The deactivated ring cannot effectively act as a nucleophile to attack the electrophile.
Friedel-Crafts Acylation: Similarly, the formation of an acylium ion from an acyl halide or anhydride (B1165640) with a Lewis acid is not expected to lead to acylation of the this compound ring. The electron-poor nature of the substrate prevents the necessary electrophilic aromatic substitution. While some specialized methods exist for Friedel-Crafts reactions on electron-deficient substrates, their applicability to this specific molecule is uncertain without experimental validation. Recent studies have shown that amides with strong electron-withdrawing groups on the nitrogen can undergo Friedel-Crafts acylation, suggesting a potential, though unexplored, avenue for functionalization if the amide nitrogen of this compound were appropriately modified. nih.gov
| Reaction | Reagents | Plausible Product(s) | Anticipated Yield | Reference |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction | Negligible | researchgate.netyoutube.com |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No reaction | Negligible | nih.govyoutube.com |
Table 2: Anticipated Outcomes of Friedel-Crafts Reactions on this compound.
C-H Activation and Functionalization Strategies
The presence of the amide group opens up possibilities for derivatization through directed C-H activation, a powerful tool in modern organic synthesis. The amide can act as a directing group, coordinating to a metal catalyst and bringing it into proximity with a specific C-H bond, typically at the ortho position.
Directed C-H Borylation and Other Functionalization Pathways
Transition metal-catalyzed C-H borylation has emerged as a versatile method for introducing a boryl group, which can then be further transformed into a variety of other functional groups. For benzamides, iridium and rhodium catalysts have been employed for directed C-H borylation. The regioselectivity of these reactions is often controlled by the catalyst system. For instance, iridium-Lewis acid bifunctional catalysts have been shown to effect meta-selective C-H borylation of benzamides. nih.gov In the case of this compound, the ortho positions are blocked. Therefore, a meta-directing catalyst could potentially borylate the C4 or C6 position.
Other directed C-H functionalization reactions, such as silylation and germanylation, have also been reported for benzamides using a palladium catalyst and a directing group. nih.gov While these methods often require a specific directing group to be installed on the amide nitrogen, they highlight the potential for selective functionalization of the C-H bonds in this compound.
| Reaction | Catalyst System | Plausible Product(s) | Potential for Further Transformation | Reference |
| meta-C-H Borylation | Iridium-Lewis Acid Bifunctional Catalyst | 4-Boryl-3,5-dibromo-2-fluorobenzamide | Suzuki coupling, oxidation, etc. | nih.gov |
| ortho-C-H Silylation | Palladium Catalyst (with directing group) | Not applicable (ortho positions blocked) | N/A | nih.gov |
Table 3: Potential Directed C-H Functionalization Strategies for this compound. These are hypothetical applications based on literature precedents for other benzamides.
Palladium-Catalyzed C-H Activation Adjacent to Directing Groups
The primary amide group (-CONH₂) itself can serve as a directing group in palladium-catalyzed C-H activation reactions. acs.orgresearchgate.net This has been demonstrated in the ortho-arylation of benzamides. acs.orgresearchgate.net In the case of this compound, the ortho positions relative to the amide group are occupied by the fluorine and a bromine atom. Therefore, direct ortho-C-H activation adjacent to the amide is not possible.
However, the broader field of C-H activation is constantly evolving, and novel catalyst systems may enable functionalization at other positions. For instance, palladium-catalyzed C-H activation can be influenced by the electronic and steric properties of the substrate. The development of new ligands and catalytic systems may in the future allow for the selective functionalization of the C4 or C6 positions of this compound, even without a strongly coordinating directing group at a specific position. The presence of the halogen atoms could also influence the reactivity and regioselectivity of such transformations.
Advanced Research Applications and Methodological Development Utilizing the 3,5 Dibromo 2 Fluorobenzamide Scaffold
Supramolecular Chemistry and Crystal Engineering Research
The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Crystal engineering, a sub-discipline, is concerned with the design and synthesis of solid-state structures with desired properties. The unique electronic and steric features of 3,5-Dibromo-2-fluorobenzamide make it a compelling candidate for study in these areas.
Exploration of Halogen Bonding Interactions in Crystal Lattices and Co-crystals
In the crystalline state of this compound, these bromine atoms can interact with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen of the amide group or even the fluorine atom. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks. In co-crystals, where this compound is crystallized with another molecule (a co-former), the bromine atoms can form halogen bonds with functional groups on the co-former, such as pyridyl nitrogen atoms, carbonyl oxygens, or other halide ions. The strength and directionality of these halogen bonds can be tuned by the choice of the co-former, allowing for precise control over the resulting crystal structure. rsc.org
Table 1: Potential Halogen Bonding Interactions with this compound
| Halogen Bond Donor | Halogen Bond Acceptor (on co-former) | Resulting Supramolecular Motif |
|---|---|---|
| Br of this compound | N in Pyridine (B92270) | Linear chain |
| Br of this compound | O in a Carboxylic Acid | Dimer or sheet structure |
Design and Analysis of Hydrogen Bonding Networks in Solid-State Architectures
The primary amide group (-CONH₂) of this compound is a classic hydrogen bonding motif. The two N-H protons can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows for the formation of robust and predictable hydrogen-bonded structures. mdpi.com In the solid state, benzamides often form centrosymmetric dimers through N-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. rsc.org
The presence of the ortho-fluorine atom can influence the conformation of the amide group and, consequently, the hydrogen bonding patterns. Intramolecular hydrogen bonding between one of the N-H protons and the fluorine atom is a possibility, which would affect the intermolecular hydrogen bonds that can be formed. The interplay between the strong amide-amide hydrogen bonds and the weaker, but still significant, halogen bonds can lead to complex and fascinating solid-state architectures. researchgate.net
Co-crystallization Strategies and Polymorphism Studies for Material Science Applications
Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid without altering its chemical composition. By co-crystallizing this compound with other molecules, it is possible to create new materials with tailored properties, such as improved solubility, stability, or altered optical and electronic characteristics. nih.govnih.gov The selection of a co-former is crucial and is based on its ability to form complementary non-covalent interactions with the target molecule. For this compound, co-formers with strong hydrogen bond acceptor groups or halogen bond acceptor sites would be ideal candidates.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science. Different polymorphs can have vastly different properties. The conformational flexibility of the amide group and the potential for various competing intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking) suggest that this compound may exhibit polymorphism. Research in this area would involve systematic screening of crystallization conditions (e.g., solvent, temperature, pressure) to identify and characterize different polymorphic forms.
Self-Assembly Principles of Halogenated Benzamides
The self-assembly of halogenated benzamides in solution and at interfaces is governed by a delicate balance of intermolecular forces. dcu.ie The principles guiding the self-assembly of this compound would involve the hierarchical formation of structures. Initially, strong hydrogen bonds would likely drive the formation of one-dimensional chains or tapes. rsc.org These primary structures could then organize into higher-order assemblies through weaker halogen bonding and π-π stacking interactions between the aromatic rings. nih.gov The presence of the fluorine atom can also introduce C-H···F interactions, further stabilizing the assembled structures. mdpi.com Understanding these principles is key to controlling the formation of well-defined nanostructures, such as fibers, gels, or liquid crystals, from this versatile building block.
Materials Science Precursor Research (Focus on Synthetic Methodologies and Scaffold Integration)
The functional groups on this compound not only direct its supramolecular assembly but also provide reactive handles for its incorporation into larger, functional materials.
Incorporation into Polymer Backbones for Functional Macromolecule Synthesis Research
While direct polymerization of this compound is not a primary application, its structure is well-suited for use as a monomer or a cross-linking agent in the synthesis of functional polymers. The bromine atoms can be converted to other functional groups or can participate in cross-coupling reactions (e.g., Suzuki or Stille coupling) to form carbon-carbon bonds. This would allow for the integration of the fluorinated and brominated benzamide (B126) unit into a polymer backbone.
For instance, the bromine atoms could be replaced with vinyl or ethynyl (B1212043) groups, which could then undergo polymerization. Alternatively, the amide nitrogen, after deprotonation, could act as a nucleophile to react with electrophilic monomers. The incorporation of this scaffold into a polymer could impart specific properties to the resulting macromolecule, such as increased thermal stability, flame retardancy (due to the high halogen content), and specific binding capabilities due to the hydrogen and halogen bonding sites. nih.govgoogle.com Research in this area would focus on developing synthetic methodologies to efficiently incorporate this and similar halogenated benzamide scaffolds into various polymer architectures, including linear polymers, dendrimers, and cross-linked networks. ornl.gov
Table 2: Potential Polymerization Strategies Involving the this compound Scaffold
| Functionalization of Scaffold | Polymerization Method | Resulting Polymer Type | Potential Property |
|---|---|---|---|
| Conversion of Br to vinyl groups | Free radical or controlled radical polymerization | Poly(styrene) or Poly(acrylate) derivative | Enhanced thermal stability |
| Conversion of Br to boronic esters | Suzuki polycondensation with a dihalo-monomer | Conjugated polymer | Tunable electronic properties |
Role as a Monomer or Building Block for Organic Electronic Materials Research
The bifunctional nature of this compound, with its two bromine atoms, makes it a viable monomer for polycondensation reactions to synthesize novel polymers for organic electronic applications. The presence of bromine atoms allows for participation in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which are fundamental in the synthesis of conjugated polymers. These polymers are the cornerstone of organic electronic devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The incorporation of the 2-fluoro-benzamide moiety into a polymer backbone can impart specific properties. The fluorine atom, with its high electronegativity, can lower the HOMO and LUMO energy levels of the resulting polymer, which is crucial for tuning its electronic and charge-transporting characteristics. The amide group can introduce hydrogen bonding capabilities, influencing the polymer's morphology, solubility, and thermal stability. Aromatic polyamides (aramids) are known for their high-temperature stability and mechanical strength. By incorporating a monomer like this compound, it is possible to create aramids with tailored electronic properties. researchgate.netresearchgate.net
The general approach involves the polycondensation of the dibromo monomer with a suitable co-monomer, for instance, a diboronic acid or ester in a Suzuki coupling reaction. researchgate.net The properties of the resulting polymer, such as solubility, thermal stability, and film-forming ability, are critical for its processability and performance in electronic devices. researchgate.net
Below is a table summarizing the properties of representative aromatic polyamides synthesized from various monomers, illustrating the typical characteristics that could be expected from polymers derived from this compound.
| Polymer Name/Type | Monomers | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (T10, °C) | Solubility |
|---|---|---|---|---|---|
| Polyamide 3d | 3,6-bis(4-aminophenoxy)benzonorbornane and 4,4'-oxydibenzoic acid | 0.75 | 242 | >450 | Soluble in polar aprotic solvents like DMAc and NMP |
| Polyamide 6/PAI Copolymer | ε-caprolactam and poly(amide imide) (PAI) salt | - | Increases with PAI content | - | - |
| Bio-based Polyamide PA-F1 | 4,4'-Diamino-α-truxillic acid dimethyl ester and a fluorinated dicarboxylic acid | - | ~270 | - | Soluble in DMF |
| Aromatic Polyamide | 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene (B151609) and isophthaloyl chloride | - | 237-254 | - | Good solubility |
Development of Metal-Organic Framework (MOF) Ligands Utilizing the Benzamide Core
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The benzamide core of this compound, particularly if hydrolyzed or modified to a carboxylic acid, can serve as a multitopic ligand for the synthesis of novel MOFs. researchgate.netresearchgate.net The carboxylate group would coordinate with the metal centers, while the amide functionality and the halogen atoms would decorate the pores of the resulting framework.
The introduction of halogen atoms into the MOF structure is a known strategy to tune its properties. rsc.orgresearchgate.net Halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence the framework's topology, stability, and functionality. diva-portal.orgrsc.orgresearchgate.net Specifically, the bromine and fluorine atoms in the this compound ligand could form halogen bonds with other ligands or guest molecules within the MOF pores, potentially enhancing selectivity for gas separation or catalytic applications. For instance, halogen-engineered MOFs have shown improved performance in electrochemical sensing and gas separation. rsc.orgresearchgate.net
The synthesis of such MOFs would typically involve a solvothermal reaction between a metal salt (e.g., zinc nitrate, nickel chloride) and the 3,5-dibromo-2-fluorobenzoic acid (the hydrolyzed form of the amide). scirp.orgrsc.org The resulting MOF's structure and porosity would be characterized by single-crystal X-ray diffraction and gas adsorption measurements.
The following table presents examples of MOFs constructed with halogenated or amide-containing ligands, highlighting their key features and potential applications.
| MOF Name/Formula | Organic Ligand(s) | Metal Ion | Key Structural Feature | Potential Application |
|---|---|---|---|---|
| DMOF-Cl | 2-chlorobenzene-1,4-dicarboxylic acid and 1,4-diazabicyclo[2.2.2]octane | Ni(II) | Pillar-layered framework with halogen modification | Separation of alkanes from natural gas |
| [Ni(μ-pmb)2(H2O)2]n | 3,5-bis(4-pyridylmethylenoxyl)benzoate | Ni(II) | 1D semi-zigzag chain forming a 3D supramolecular network | Porous material |
| Halogen-engineered Ni-MOF | Tetra-halogenated-phthalic acids and 4,4'-bipyridine | Ni(II) | Isomorphic structure with enhanced stability due to halogen bonds | Electrochemical glucose sensing |
| Cd(II) MOF | 5-(2-(2,4,6-trioxotetrahydro-pyrimidin-5(2H)-ylidene)hydrazineyl)isophthalic acid with iodine substitution | Cd(II) | Presence of C–I⋯O and C–I⋯I halogen bonds | Homogeneous catalysis in Henry reaction |
Advanced Chemical Probe Design and Scaffold Exploration Methodologies
Rational Design Principles for Molecular Recognition Elements Based on Halogenated Amides
The rational design of chemical probes for biological targets relies on the principles of molecular recognition, which involves specific non-covalent interactions between a ligand (the probe) and a receptor (e.g., a protein). fiveable.menih.gov Halogenated amides, such as this compound, offer a rich scaffold for designing such probes due to the diverse interactions they can engage in.
The key design principles include:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), allowing for strong and directional interactions with amino acid residues in a protein's binding site.
Halogen Bonding: The bromine atoms on the benzamide ring can act as halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This interaction is highly directional and can contribute significantly to binding affinity and selectivity. rsc.org
Fluorine Interactions: The fluorine atom can participate in various non-covalent interactions, including dipole-dipole interactions and the formation of weak hydrogen bonds with C-H groups. Its presence can also influence the conformation of the molecule and its metabolic stability. mdpi.com
π-π Stacking: The aromatic ring of the benzamide can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Hydrophobic Interactions: The bromo- and fluoro-substituted phenyl ring can participate in hydrophobic interactions within a nonpolar pocket of a binding site.
By strategically positioning these functional groups, it is possible to design probes with high affinity and selectivity for a specific biological target. nih.govnih.govrsc.org Computational methods, such as molecular docking and quantum mechanics calculations, are often employed to predict and analyze these interactions, guiding the design process. nih.gov
Synthesis and Evaluation of Derivatized this compound Analogs for Scaffold Hopping Studies
Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel chemical scaffolds that retain the biological activity of a known parent compound but have different core structures. This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The this compound scaffold is a promising starting point for such studies.
The synthesis of derivatized analogs would involve modifying the core structure at several positions:
Amide Nitrogen Substitution: A variety of substituents can be introduced on the amide nitrogen to explore interactions with different regions of a target's binding site.
Aromatic Ring Substitution: The bromine atoms can be replaced with other functional groups through cross-coupling reactions, or additional substituents can be introduced on the phenyl ring to modulate the electronic properties and steric profile of the molecule.
Bioisosteric Replacement: The amide bond itself could be replaced with other bioisosteric groups, such as a sulfonamide or a reversed amide, to explore different interaction patterns.
Once synthesized, these analogs are evaluated for their biological activity using in vitro assays. researchgate.netnih.govesisresearch.org This structure-activity relationship (SAR) data is then used to refine the design of the next generation of compounds.
The table below illustrates the concept of scaffold hopping with examples of how a parent scaffold can be modified to generate new, active compounds.
| Parent Scaffold | Modification Strategy | Resulting Scaffold | Biological Target/Activity | Reference Concept |
|---|---|---|---|---|
| Indole | Nitrogen shuffling and insertion | 7-Azaindole | Anticancer | Scaffold hopping to improve oral bioavailability |
| Thienopyrimidine acid | Scaffold hopping supported by X-ray structure | 3-Methylimidazolin-4-one amide | Notum inhibitor | Discovery of new chemical tools for Wnt signaling pathway |
| Benzimidazole | Substitution at the 2-amino position | 2-(N-substituted)-aminobenzimidazole | SK channel inhibitor | Development of negative gating modulators |
Cheminformatics and In Silico Screening Methodologies for Scaffold-Based Molecular Discovery
Cheminformatics and in silico screening are powerful computational tools for accelerating the discovery of new molecules based on a specific scaffold like this compound. These methods allow for the rapid evaluation of large virtual libraries of compounds, prioritizing those with the highest probability of being active for synthesis and experimental testing.
The typical workflow for scaffold-based molecular discovery involves several steps:
Scaffold Definition and Library Generation: The this compound scaffold is defined, and a virtual library of analogs is generated by computationally adding a wide variety of substituents at designated modification points.
Virtual Screening: The virtual library is screened against a 3D structure of the biological target using molecular docking programs. nih.gov These programs predict the binding mode and estimate the binding affinity of each compound.
Pharmacophore Modeling: A pharmacophore model can be developed based on the key interactions of the parent scaffold or known active compounds. This model is then used to filter the virtual library, selecting only those compounds that match the pharmacophore features.
Quantitative Structure-Activity Relationship (QSAR): If SAR data is available for a set of analogs, a QSAR model can be built to predict the activity of new compounds based on their physicochemical properties.
ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the top-ranked compounds to filter out those with likely poor pharmacokinetic profiles or toxicity issues.
The table below outlines the key methodologies used in cheminformatics and in silico screening for scaffold-based drug discovery.
| Methodology | Principle | Application in Scaffold-Based Discovery |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity. | To screen virtual libraries and prioritize compounds based on their predicted binding energy to a target. |
| Pharmacophore Modeling | Defines the essential 3D arrangement of functional groups required for biological activity. | To rapidly filter large compound databases to find molecules with the desired interaction features. |
| 3D-QSAR | Relates the biological activity of a series of compounds to their 3D properties (steric and electrostatic fields). | To build predictive models for guiding the design of more potent analogs of the lead scaffold. |
| Virtual Library Enumeration | Computationally generates a large set of molecules by combining a scaffold with a collection of building blocks. | To create a diverse set of candidate molecules for in silico screening. |
| ADMET Prediction | Uses computational models to estimate the pharmacokinetic and toxicity properties of molecules. | To filter out compounds with undesirable properties early in the discovery process. |
Analytical Method Development for Environmental and Material Systems
The detection and quantification of this compound in environmental and material samples are crucial for monitoring its presence, fate, and potential impact. Due to its halogenated nature, it may be associated with industrial processes or be a degradation product of larger molecules like brominated flame retardants. nih.gov Analytical methods for such compounds need to be sensitive, selective, and robust.
Commonly employed analytical techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile organic compounds. labrulez.com For benzamide analysis, a derivatization step may sometimes be employed to improve volatility and chromatographic performance. The mass spectrometer provides high selectivity and allows for confident identification based on the mass spectrum of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for non-volatile and thermally labile compounds. nih.gov It offers excellent sensitivity and selectivity, making it suitable for trace analysis in complex matrices like water, soil, and biological tissues. nih.gov
Sample Preparation: Prior to instrumental analysis, a sample preparation step is usually required to extract the analyte from the matrix and remove interferences. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly used. nih.govnih.gov
Given the presence of both bromine and fluorine, specific analytical challenges may arise, but modern mass spectrometric techniques are well-equipped to handle the analysis of such halogenated compounds. nih.govresearchgate.netcdc.govuniroma1.it
The following table summarizes the analytical methods applicable to the determination of this compound and related halogenated organic compounds.
| Analytical Technique | Principle | Sample Matrix | Typical Performance |
|---|---|---|---|
| GC-MS/MS | Separation by gas chromatography followed by selective detection using tandem mass spectrometry. | Fish, shellfish, sediment | Low limits of quantification (pg/g to ng/g range). nih.gov |
| LC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection with tandem mass spectrometry. | Agricultural produce, soil, water | High recovery and low matrix effects, suitable for residue analysis. nih.gov |
| GC-APCI-MS/MS | Gas chromatography with atmospheric pressure chemical ionization and tandem mass spectrometry. | Food | Increased sensitivity, especially for highly brominated compounds. chromatographyonline.com |
| QuEChERS Sample Preparation | A simple and effective sample preparation method involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup. | Agricultural produce, food, soil | Good recovery and removal of interferences. nih.gov |
Development of Spectroscopic and Chromatographic Methods for Detection and Quantification (non-biological matrices)
The accurate detection and quantification of this compound in environmental samples such as water, soil, and sediment would necessitate the development of robust analytical methods. Given its structure as a brominated aromatic compound, methodologies established for the analysis of brominated flame retardants (BFRs) and other halogenated pollutants would be highly applicable.
Sample Preparation: The initial step in the analysis of environmental matrices involves the extraction of the target analyte. For solid samples like soil and sediment, techniques such as Soxhlet extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) are commonly employed. For water samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are standard procedures. A more modern and efficient approach that could be adapted is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile (B52724) extraction followed by a dispersive SPE cleanup.
Chromatographic Separation and Detection: Following extraction and cleanup, chromatographic techniques are essential for the separation of this compound from other compounds in the sample matrix. Gas chromatography (GC) and liquid chromatography (LC) are the two primary methods that would be employed.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of thermally stable and volatile compounds. Given the aromatic nature of this compound, it is likely to be amenable to GC analysis. Electron ionization (EI) is a common ionization technique, though it can sometimes lead to extensive fragmentation. For halogenated compounds, electron capture negative ionization (ECNI) can provide higher sensitivity. For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) can be utilized.
Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that may be thermally labile or not sufficiently volatile, LC-MS is the method of choice. Reversed-phase HPLC would likely be used to separate the compound based on its polarity. The use of tandem mass spectrometry (LC-MS/MS) would provide excellent selectivity and sensitivity for quantification at trace levels in complex environmental samples.
Interactive Data Table: Potential Analytical Methods for this compound
| Technique | Principle | Typical Application | Advantages | Potential Challenges |
| GC-MS | Separation based on volatility and boiling point, detection by mass-to-charge ratio. | Analysis of volatile and semi-volatile organic compounds in soil, air, and water. | High resolution, good for complex mixtures, established libraries for identification. | Requires derivatization for some compounds, potential for thermal degradation. |
| LC-MS/MS | Separation based on polarity, detection by mass-to-charge ratio of precursor and product ions. | Analysis of non-volatile and thermally labile compounds in water and soil extracts. | High sensitivity and specificity, suitable for a wide range of polarities. | Matrix effects can suppress or enhance ionization, requiring careful sample cleanup. |
| QuEChERS | Acetonitrile extraction followed by dispersive solid-phase extraction cleanup. | Rapid screening of pesticides and other contaminants in food and environmental samples. | Fast, simple, low solvent consumption, effective for a wide range of analytes. | Method optimization may be required for specific analyte-matrix combinations. |
Environmental Fate and Degradation Pathway Studies in Model Systems
Understanding the environmental persistence and transformation of this compound is crucial for assessing its potential ecological impact. Model system studies focusing on photodegradation and hydrolysis would provide initial insights into its environmental behavior.
Photodegradation: Aromatic brominated compounds are known to undergo photodegradation in the presence of light. The primary mechanism often involves the reductive debromination of the aromatic ring, where a carbon-bromine bond is cleaved, leading to the formation of less brominated and potentially more mobile degradation products. Studies on other brominated flame retardants have shown that the number and position of bromine atoms on the aromatic ring influence the rate and pathway of photodegradation. It is hypothesized that this compound would undergo sequential loss of its bromine atoms upon exposure to ultraviolet radiation.
Hydrolysis: The amide functional group in this compound is susceptible to hydrolysis, which is the cleavage of the amide bond by reaction with water. This process can be catalyzed by either acids or bases. Acid-catalyzed hydrolysis involves protonation of the amide oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. The products of hydrolysis would be 3,5-dibromo-2-fluorobenzoic acid and ammonia (B1221849). The rate of hydrolysis would be dependent on pH and temperature.
Interactive Data Table: Predicted Degradation Pathways for this compound
| Degradation Process | Conditions | Predicted Primary Mechanism | Anticipated Primary Products |
| Photodegradation | UV light exposure in aqueous or organic media. | Reductive debromination. | 3-Bromo-2-fluorobenzamide, 5-bromo-2-fluorobenzamide, 2-fluorobenzamide (B1203369). |
| Acid-Catalyzed Hydrolysis | Aqueous acidic conditions (e.g., dilute HCl), heat. | Nucleophilic acyl substitution. | 3,5-Dibromo-2-fluorobenzoic acid and ammonium (B1175870) ions. |
| Base-Catalyzed Hydrolysis | Aqueous alkaline conditions (e.g., NaOH solution), heat. | Nucleophilic acyl substitution. | 3,5-Dibromo-2-fluorobenzoate and ammonia. |
Methodologies for Isotope Labeling and Tracing in Environmental Chemistry
Isotope labeling is a powerful tool for tracing the environmental pathways and metabolic fate of chemical compounds. By replacing one or more atoms in the this compound molecule with a stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), the compound can be distinguished from its naturally occurring counterparts using mass spectrometry.
Synthesis of Labeled Compounds: The synthesis of an isotopically labeled version of this compound would be the first step. For instance, ¹⁵N-labeling could be achieved by using ¹⁵N-ammonia in the final amidation step of the synthesis. ¹³C-labeling could be incorporated by using a ¹³C-labeled precursor in the synthesis of the benzonitrile (B105546) or benzoic acid starting material. Deuterium labeling of the aromatic ring can often be achieved through acid-catalyzed exchange reactions using a deuterated acid like D₂SO₄ in D₂O.
Applications in Environmental Tracing: Once synthesized, the labeled this compound could be used as an internal standard for quantification in complex matrices, improving the accuracy of the analytical methods described in section 6.4.1. Furthermore, it could be used in controlled laboratory or microcosm experiments to study its transport, partitioning, and degradation in different environmental compartments (water, soil, sediment) without interference from any potential background levels of the unlabeled compound. This allows for precise determination of degradation rates and identification of transformation products.
Interactive Data Table: Common Isotopes for Environmental Tracing and Their Applications
| Isotope | Natural Abundance (%) | Common Labeled Precursors | Primary Application in Environmental Tracing |
| ²H (Deuterium) | 0.015 | D₂O, NaBD₄, D₂ gas | Tracing water movement, studying reaction mechanisms, internal standards. |
| ¹³C | 1.1 | ¹³CO₂, ¹³C-labeled glucose, ¹³C-labeled organic precursors | Elucidating metabolic pathways, quantifying biosynthesis, internal standards. |
| ¹⁵N | 0.37 | ¹⁵NH₄Cl, K¹⁵NO₃, ¹⁵N-labeled amines | Studying nitrogen cycling, tracing fertilizer fate, identifying sources of nitrogen pollution. |
Future Directions and Emerging Research Avenues for 3,5 Dibromo 2 Fluorobenzamide
Development of Novel and More Sustainable Synthetic Routes
The synthesis of functionalized benzamides is a cornerstone of organic and medicinal chemistry. dntb.gov.ua Traditional methods for creating amide bonds often rely on stoichiometric activating agents, which can lead to significant chemical waste. rsc.orgnih.gov The future of synthesizing 3,5-Dibromo-2-fluorobenzamide and its analogues lies in the development of novel and more sustainable synthetic routes that align with the principles of green chemistry. researchgate.netacs.org
A significant area of research is the advancement of catalytic methods for amide bond formation. rsc.org These approaches aim to replace stoichiometric reagents with catalytic amounts of more environmentally benign promoters. nih.gov For instance, boronic acid-catalyzed amidations have shown promise for their ability to directly couple carboxylic acids and amines with high efficiency. nih.gov Another avenue is the use of biocatalysis, employing enzymes like lipases to form amide bonds under mild conditions, often in greener solvents. researchgate.netrsc.org The enzyme Candida antarctica lipase (B570770) B (CALB), for example, has demonstrated high catalytic activity for amidation in solvents like cyclopentyl methyl ether, which is considered a more sustainable alternative to traditional organic solvents. researchgate.net
Furthermore, the development of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, presents an opportunity to increase efficiency and reduce waste. rsc.org A tandem catalyst system, for instance, has been developed for the one-pot synthesis of benzamide (B126) from benzaldehyde, ammonia (B1221849), and hydrogen peroxide, showcasing the potential for streamlined processes. rsc.org Such methodologies could be adapted for the synthesis of this compound, starting from appropriately substituted precursors.
Table 1: Comparison of Conventional vs. Emerging Synthetic Strategies for Benzamides
| Feature | Conventional Methods | Emerging Sustainable Methods |
| Reagents | Stoichiometric activating agents | Catalytic promoters (e.g., boronic acids), enzymes (e.g., lipases) |
| Solvents | Traditional organic solvents | Greener solvents (e.g., cyclopentyl methyl ether), aqueous media |
| Process | Multi-step with intermediate purifications | One-pot, cascade reactions |
| Waste Generation | High | Low |
| Atom Economy | Often low | High |
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
The optimization and control of chemical reactions are greatly enhanced by the ability to monitor them in real-time. Process Analytical Technology (PAT) is a framework that utilizes in-line or on-line analytical tools to gain a deeper understanding of reaction kinetics and mechanisms. dntb.gov.uaacs.org For the synthesis of this compound, the application of advanced spectroscopic techniques is a key area for future research.
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful for real-time monitoring of amide bond formation. researchgate.netacs.org These non-destructive methods can provide continuous data on the concentration of reactants, intermediates, and products, allowing for precise control over reaction conditions and endpoints. researchgate.net For example, in-line FTIR has been successfully used to monitor intermediate and API concentrations in the continuous synthesis of pharmaceuticals. researchgate.net Similarly, Raman spectroscopy has proven effective in monitoring solvent composition during distillation and exchange steps, a common procedure in multi-step syntheses. acs.org
In addition to spectroscopic methods, advanced imaging techniques offer new possibilities for analyzing the solid-state properties of crystalline products like this compound. Techniques such as magnetic resonance imaging (MRI), ATR-FTIR spectroscopic imaging, and Raman mapping can provide spatially resolved chemical information. rsc.orgresearchgate.net These methods are invaluable for studying crystallization processes, identifying different polymorphic forms, and understanding drug release mechanisms from solid dosage forms. rsc.org For instance, the combination of these imaging techniques has been used to successfully understand the release mechanism of poorly water-soluble drugs from amorphous solid dispersions by monitoring phenomena like water ingress, polymer swelling, and drug crystallization in real-time. rsc.org
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. rsc.orgacs.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. rsc.orgnih.gov For a molecule like this compound, AI and ML can play a significant role in accelerating its synthesis and the discovery of its derivatives.
One of the key applications of AI in this context is in retrosynthetic analysis, where an AI model predicts a series of reactions to synthesize a target molecule from commercially available starting materials. acs.org This can significantly reduce the time and effort spent on designing synthetic routes. Furthermore, ML models are being developed to predict the success and yield of chemical reactions, including amide bond formation. researchgate.netnih.gov By training on datasets of both successful and unsuccessful reactions, these models can learn the complex interplay of reactants, reagents, and conditions that lead to a desired product. nih.gov
ML models can also be used to predict the regioselectivity of reactions, such as the electrophilic aromatic substitution on halogenated compounds. rsc.orgacs.org For a molecule with multiple potential reaction sites like this compound, this predictive capability is crucial for designing selective functionalization strategies. For example, computational methods that calculate NMR shifts or HOMO orbitals have shown high accuracy in predicting the site of halogenation on heteroaromatic systems. rsc.org The RegioSQM method, which uses semiempirical quantum mechanics to predict the most nucleophilic center in an aromatic ring, has demonstrated a high success rate in predicting the outcome of electrophilic aromatic halogenations. acs.org
Table 2: Applications of AI/ML in the Chemistry of this compound
| Application Area | AI/ML Tool/Method | Potential Impact |
| Synthesis Design | Retrosynthesis prediction models | Faster and more efficient design of synthetic routes. |
| Reaction Optimization | Yield prediction algorithms | Reduced number of experiments needed to find optimal reaction conditions. |
| Reactivity Prediction | Regioselectivity models (e.g., RegioSQM) | Accurate prediction of reaction sites for selective functionalization. |
| Novel Compound Discovery | Generative models | Design of new derivatives with desired properties. |
Exploration of Unconventional Reactivity Patterns and Niche Catalysis
The unique electronic properties imparted by the bromine and fluorine substituents on the benzamide core of this compound open up avenues for exploring unconventional reactivity and niche catalytic applications. The presence of halogens can influence the reactivity of the aromatic ring and the amide functionality in ways that can be exploited for novel chemical transformations.
One area of significant interest is photocatalysis, which uses light to drive chemical reactions. rsc.orgnih.govresearchgate.netacs.org Photocatalytic methods have been developed for the modification of benzamides, including intramolecular cyclizations and intermolecular C-H arylations and alkylations. rsc.orgacs.org For instance, a controllable photocatalytic strategy has been demonstrated for the chemodivergent C-H arylation or N-dealkylation of chlorinated benzamides in aqueous micellar media. acs.org Such methods could potentially be applied to this compound to achieve selective functionalization under mild conditions. The use of visible light and common photocatalysts like methylene (B1212753) blue makes these reactions environmentally friendly. acs.org
Another emerging area is the direct functionalization of C-H bonds, which is a highly atom-economical approach to creating new chemical bonds. acs.orgresearchgate.net While the C-H bonds of aromatic rings are typically unreactive, transition metal catalysts can facilitate their activation. Research into the palladium-catalyzed C-H arylation of bromoarenes has shown that it is possible to form new C-C bonds while leaving the C-Br bond intact. acs.org This type of selective C-H functionalization could be a powerful tool for elaborating the structure of this compound. Furthermore, cooperative nickel/aluminum catalysis has been shown to achieve para-selective alkylation of benzamides, demonstrating the potential for controlling regioselectivity in C-H functionalization reactions. nih.gov
The halogen atoms themselves can also participate in unique interactions, such as halogen bonding, which can influence reactivity. beilstein-journals.org The positive region on the surface of a halogen atom (the σ-hole) can interact with Lewis bases, potentially activating the molecule for subsequent reactions. beilstein-journals.org Exploring the halogen bonding capabilities of the bromine atoms in this compound could lead to the discovery of novel reactivity patterns and catalytic cycles.
Role as a Standard or Reference Compound in Advanced Analytical Chemistry Methodologies
In the field of analytical chemistry, well-characterized and stable compounds are essential as standards or reference materials for method development, validation, and quality control. sigmaaldrich.com While there is currently no specific information on the use of this compound as a formal analytical standard, its unique structure suggests potential applications in this area.
The presence of three distinct halogen atoms (two bromine and one fluorine) and a specific substitution pattern on the aromatic ring makes this compound a candidate for use as a reference compound in techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In mass spectrometry, its precise mass and isotopic pattern, due to the presence of bromine, could serve as a useful internal standard for the quantification of other halogenated compounds.
In ¹⁹F NMR spectroscopy, a technique highly sensitive to the local chemical environment, the fluorine atom in this compound would have a characteristic chemical shift. This could make the compound a useful reference point in studies involving other fluorinated molecules, particularly in complex matrices where an internal standard is required. Furthermore, its stability and well-defined structure would be advantageous for its use in the validation of analytical methods designed to detect and quantify halogenated aromatic compounds in various samples, including environmental and biological matrices. The development of certified reference materials is a rigorous process, but the properties of this compound make it a promising candidate for future consideration in this role.
Multi-Component Reactions and Cascade Processes Involving the Benzamide Core
Multi-component reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. acs.orgresearchgate.net These processes are highly efficient and atom-economical, making them attractive for the synthesis of libraries of compounds for drug discovery and other applications. The benzamide core of this compound provides a versatile scaffold for the development of such reactions.
The amide group and the halogenated aromatic ring can both participate in a variety of transformations that can be combined into cascade sequences. For example, palladium-catalyzed cascade reactions have been extensively used to synthesize N-heterocyclic compounds from simple starting materials. researchgate.net A cascade coupling of benzamides with olefins, for instance, can lead to the formation of complex molecular skeletons. researchgate.net The bromine atoms on the this compound ring are particularly well-suited for participating in palladium-catalyzed cross-coupling reactions, which could be the initiating step in a cascade process.
One-pot syntheses that combine multiple bond-forming events are another promising avenue. For example, the one-pot synthesis of benzimidazoles can be achieved through the condensation of o-phenylenediamine (B120857) with various carbonyl compounds. researchgate.net By designing appropriate reaction partners, the this compound core could be incorporated into such multi-component reactions to generate novel heterocyclic structures. Enzymatic cascades also offer a green and highly selective approach to amide bond formation and subsequent modifications, providing a direct route to N-acyl amino acids from nitrile precursors. nih.gov
High-Throughput Experimentation and Automation in Discovery Research
The discovery and optimization of new reactions and molecules can be a time-consuming and labor-intensive process. High-throughput experimentation (HTE) and automation are transforming this landscape by enabling the rapid screening of large numbers of reactions and compounds. nih.govnih.gov For a molecule like this compound, these technologies can accelerate the exploration of its chemical space and the identification of new derivatives with desirable properties.
HTE platforms allow for the parallel execution of hundreds or even thousands of reactions in microplates, enabling the rapid screening of different catalysts, solvents, and reaction conditions. nih.gov This is particularly valuable for optimizing the synthesis of this compound and for discovering new reactions in which it can participate. The data generated from HTE can be used to train machine learning models, further accelerating the optimization process. nih.gov
Automated synthesis robots are also becoming increasingly sophisticated, capable of not only performing reactions but also analyzing the results in real-time and making decisions about the next set of experiments to run. bioworld.comrsc.orgchemrxiv.org This "self-driving" laboratory approach can autonomously explore chemical reaction space to discover new reactivity and novel molecules. bioworld.com By applying these automated platforms to the synthesis and derivatization of this compound, researchers can rapidly generate libraries of related compounds for screening in various applications, such as drug discovery. youtube.comthermofisher.comstanford.edu For example, a semi-self-driving robotic formulator has been developed for the discovery of new medicine formulations, demonstrating the power of automation in optimizing the properties of active molecules. rsc.orgchemrxiv.org
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,5-Dibromo-2-fluorobenzamide, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves bromination and fluorination of a benzoic acid precursor. For example, bromination of 2-fluorobenzoic acid using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in acetic acid or DMF yields intermediate brominated derivatives. Subsequent amidation via coupling reagents (e.g., HATU or EDC) introduces the benzamide group. Yield optimization requires precise stoichiometry, inert atmospheres (N₂/Ar), and catalysts like FeCl₃ for regioselective bromination . Contamination by di- or tri-brominated byproducts can reduce purity, necessitating column chromatography or recrystallization for purification.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming fluorine and bromine substitution patterns, though halogen-induced deshielding can complicate peak assignments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL) resolves crystal packing and intermolecular interactions, such as Br⋯Br contacts or hydrogen bonding . Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends.
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for halogenated benzamide derivatives?
- Methodological Answer : Contradictions in NMR data often arise from dynamic effects (e.g., rotational barriers in amide bonds) or solvent-dependent shifts. To mitigate this, use deuterated solvents (DMSO-d₆ or CDCl₃) and variable-temperature NMR. For ambiguous crystallographic data, employ twin refinement in SHELXL or alternative space group assignments. Cross-validate findings with computational methods (DFT calculations for NMR chemical shifts) .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer : Fluorine’s strong electron-withdrawing effect directs electrophiles to the para position, but bromine’s steric bulk can hinder reactivity. Use directing groups (e.g., –NO₂) or Lewis acids (AlCl₃) to enhance selectivity. For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in THF/H₂O. Monitor reaction progress via TLC with UV-active spots .
Q. How do structural modifications of this compound influence its bioactivity in enzyme inhibition studies?
- Methodological Answer : Fluorine enhances lipophilicity and metabolic stability, while bromine increases steric bulk, potentially disrupting enzyme active sites. Compare IC₅₀ values of derivatives in kinetic assays (e.g., fluorescence-based protease inhibition). Molecular docking (AutoDock Vina) can predict binding modes, while mutagenesis studies validate interactions with key residues (e.g., catalytic serine in hydrolases) .
Data Contradiction and Troubleshooting
Q. Why might X-ray crystallography fail to resolve the structure of this compound derivatives?
- Methodological Answer : Poor crystal quality (twinned or disordered crystals) is common due to halogen-halogen interactions. Optimize crystallization using vapor diffusion with mixed solvents (CHCl₃/hexane). If disorder persists, apply restraints in SHELXL or use synchrotron radiation for higher-resolution data. For non-crystalline samples, substitute with powder XRD or electron diffraction .
Q. How to address inconsistent biological activity data across similar derivatives?
- Methodological Answer : Batch-to-batch purity variations (e.g., residual solvents) can skew results. Validate compound purity via HPLC (>95%) and control for solvent effects (DMSO cytotoxicity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to confirm activity. Statistical tools (ANOVA) identify outliers, while meta-analyses of published data clarify trends .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE due to potential toxicity (respiratory and dermal hazards). Store at 2–8°C in amber vials to prevent photodegradation. Spills require neutralization with 10% NaHCO₃ followed by ethanol rinse. Waste disposal must comply with halogenated organic waste regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
